4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)-
Description
BenchChem offers high-quality 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Quinazolinone, 2-(2-hydroxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-12-8-4-2-6-10(12)13-15-11-7-3-1-5-9(11)14(18)16-13/h1-8,17H,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVWPYNVWLHEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061418 | |
| Record name | 2-(2-Hydroxyphenyl)-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026-04-6 | |
| Record name | 2-(2-Hydroxyphenyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001026046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Hydroxyphenyl)-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-hydroxyphenyl)-4(1H)-Quinazolinone
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of 2-(2-hydroxyphenyl)-4(1H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into a reliable synthetic protocol and the rigorous analytical techniques required to validate the molecular structure. We will explore the causality behind experimental choices, establish a self-validating framework through meticulous characterization, and ground all claims in authoritative scientific literature.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinones are a class of fused heterocyclic compounds that have garnered immense attention in pharmaceutical sciences due to their vast array of biological activities.[1] This scaffold is present in numerous approved drugs and clinical candidates, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles.
The target molecule of this guide, 2-(2-hydroxyphenyl)-4(1H)-quinazolinone , incorporates a phenolic moiety, which can significantly influence its biological activity, often through hydrogen bonding interactions with biological targets. Understanding its synthesis and unequivocally confirming its structure are foundational steps for any further investigation into its medicinal potential.
Synthesis of 2-(2-hydroxyphenyl)-4(1H)-Quinazolinone
A robust and efficient method for synthesizing 2-aryl-4(3H)-quinazolinones is the one-pot condensation of anthranilamide with an appropriate aldehyde.[4][5] This approach is favored for its operational simplicity and generally good yields.
Reaction Principle and Mechanistic Insights
The synthesis proceeds via a two-step sequence within a single pot: (1) acid-catalyzed cyclocondensation to form a dihydroquinazolinone intermediate, followed by (2) in-situ oxidative dehydrogenation to yield the final aromatic quinazolinone.
-
Step 1: Cyclocondensation. Anthranilamide and salicylaldehyde (2-hydroxybenzaldehyde) are reacted in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[4] The catalyst protonates the aldehyde's carbonyl group, increasing its electrophilicity. The primary amino group of anthranilamide then performs a nucleophilic attack on the activated carbonyl carbon. Subsequent intramolecular cyclization via attack of the amide nitrogen onto the Schiff base intermediate, followed by dehydration, yields the 2,3-dihydroquinazolin-4(1H)-one intermediate.
-
Step 2: Oxidative Dehydrogenation. The stable dihydroquinazolinone intermediate is then oxidized to the thermodynamically more stable aromatic quinazolinone. This can be achieved using various oxidizing agents. A mild and effective choice is phenyliodine diacetate (PIDA), a hypervalent iodine reagent.[4][6] PIDA facilitates the removal of two hydrogen atoms from the heterocyclic ring, leading to the formation of the final product.[7]
The overall workflow is a prime example of reaction economy, where purification of intermediates is not required, thus saving time and resources.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the one-pot synthesis protocol.
Caption: One-pot synthesis workflow for 2-(2-hydroxyphenyl)-4(1H)-quinazolinone.
Detailed Experimental Protocol
Materials:
-
Anthranilamide (1.0 eq)
-
Salicylaldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)[8][9]
-
Phenyliodine diacetate (PIDA) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anthranilamide (1.0 eq), tetrahydrofuran (THF, ~0.2 M), salicylaldehyde (1.1 eq), and p-TsOH·H₂O (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Cool the mixture to room temperature.
-
Add PIDA (1.2 eq) to the reaction mixture in small portions over 5-10 minutes.
-
Stir the mixture at room temperature for an additional 2-4 hours, monitoring the oxidation of the dihydro-intermediate to the final product by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(2-hydroxyphenyl)-4(1H)-quinazolinone.
Structural Elucidation and Characterization
The identity and purity of the synthesized compound must be rigorously confirmed through a combination of spectroscopic methods. The data presented below serve as a benchmark for a successfully synthesized product.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for 2-(2-hydroxyphenyl)-4(1H)-quinazolinone.
| Analytical Technique | Expected Observations | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5 (s, 1H), δ ~11.5 (s, 1H, br), δ 8.15 (dd, 1H), δ 7.85 (m, 1H), δ 7.70 (d, 1H), δ 7.55 (m, 1H), δ 7.40 (m, 1H), δ 7.00 (m, 2H) | Labile protons (O-H and N-H), and distinct aromatic protons on both the quinazolinone and hydroxyphenyl rings. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~162.5 (C=O), δ ~157.0 (C-OH), δ ~150.0 (C2), δ ~148.5 (C8a), δ ~115-135 (Aromatic C-H & C-C), δ ~121.0 (C4a) | Confirms the presence of the amide carbonyl, 12 other aromatic carbons, and the key C2 carbon. |
| FT-IR (ATR, cm⁻¹) | ~3200-3000 (broad), ~1680 (strong), ~1615 (strong), ~1580-1450 (multiple) | O-H and N-H stretching (broad due to H-bonding), C=O (amide I) stretch, C=N stretch, and aromatic C=C stretching vibrations.[10] |
| Mass Spectrometry (ESI+) | m/z 239.07 [M+H]⁺ | Corresponds to the protonated molecular ion of the target compound (C₁₄H₁₀N₂O₂), confirming the molecular weight of 238.24 g/mol . |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Actual values may vary slightly based on solvent, concentration, and instrument calibration.[11][12]
Detailed Analysis of Spectroscopic Data
-
¹H NMR Spectroscopy: The spectrum in DMSO-d₆ is particularly informative due to its ability to resolve labile protons. Two broad singlets at very low field (~12.5 and ~11.5 ppm) are characteristic of the phenolic -OH and the amide N-H protons, respectively. The aromatic region (7.00-8.20 ppm) will show a complex pattern of multiplets, doublets, and doublets of doublets, integrating to a total of 8 protons, consistent with the eight C-H protons on the two aromatic rings.[13]
-
¹³C NMR Spectroscopy: The spectrum will clearly show 14 distinct carbon signals. The downfield signal around 162.5 ppm is characteristic of the amide carbonyl carbon (C4). The carbon attached to the hydroxyl group (C2' of the phenyl ring) will appear around 157.0 ppm. The C2 carbon of the quinazolinone ring is also significantly deshielded, appearing around 150.0 ppm. The remaining signals in the 115-149 ppm range correspond to the other carbons of the aromatic systems.[14]
-
FT-IR Spectroscopy: The broad absorption band between 3200-3000 cm⁻¹ is a key indicator of the presence of both O-H and N-H groups involved in hydrogen bonding. The strong, sharp peak around 1680 cm⁻¹ is the characteristic C=O stretching vibration of the cyclic amide (lactam). The peak around 1615 cm⁻¹ corresponds to the C=N imine stretch, confirming the heterocyclic ring structure.[10]
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is expected to show a prominent peak at an m/z (mass-to-charge ratio) of 239.07, which corresponds to the protonated molecule [M+H]⁺. This provides definitive confirmation of the molecular weight. The fragmentation pattern can also offer further structural clues.[15][16][17]
Applications in Medicinal Chemistry
The 2-(2-hydroxyphenyl)-4(1H)-quinazolinone scaffold is a valuable starting point for the development of novel therapeutic agents. The presence of the hydroxyl and amide groups provides key hydrogen bond donor and acceptor sites, which are crucial for molecular recognition at enzyme active sites or protein receptors. Derivatives of this core structure have been explored for a range of activities, including:
-
Anticancer Agents: The quinazolinone core is found in several kinase inhibitors, and modifications can be made to target specific signaling pathways involved in cancer progression.[18][19]
-
Antifungal and Antibacterial Agents: The scaffold has been used to develop novel antimicrobial compounds.[20][21]
-
Anti-inflammatory Agents: The structure serves as a template for designing inhibitors of enzymes like cyclooxygenase (COX).
The synthetic and characterization protocols detailed in this guide provide the necessary foundation for researchers to reliably produce this key chemical intermediate for further derivatization and biological screening.
References
-
Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006. [Link]
-
Alam, M. T., Maiti, S., & Mal, P. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. ResearchGate. [Link]
-
Ali, T. E. (2018). A Review on Molecular Iodine Catalyzed/Mediated Multicomponent Reactions. ResearchGate. [Link]
-
Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5. [Link]
-
Atolani, O., et al. (2020). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 25(21), 5189. [Link]
-
Chen, J., et al. (2020). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 25(17), 3968. [Link]
-
Chendake, Y., & Dhume, S. (2021). The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach. New Journal of Chemistry. [Link]
-
El-Sayed, M. A. A., et al. (2021). Biological Activity of Quinazolinones. ResearchGate. [Link]
-
Fallon, T., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]
-
Hu, Y., et al. (2018). Synthesis, crystal structure and antimicrobial activity of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against phytopathogens. Medicinal Chemistry Research, 28, 256-265. [Link]
-
Isenegger, P. G., et al. (2019). Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54. Molecules, 24(20), 3648. [Link]
-
Known Procedure. (n.d.). Supporting Information for Synthesis of Quinazolinone Derivatives. ACS Publications. [Link]
-
Mohammed, I. A. (2017). FTIR and 1H-NMR spectra of quinazolinone derivatives. ResearchGate. [Link]
-
OBC Themed Collection. (2021). Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides. Organic & Biomolecular Chemistry. [Link]
-
PIDA. (n.d.). Iodosobenzene Diacetate, Phenyliodonium Diacetate. Organic Chemistry Portal. [Link]
-
p-Toluenesulfonic acid. (n.d.). Taylor & Francis Online. [Link]
-
Sharma, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4996. [Link]
-
Shkumat, A. P., et al. (2021). Novel 5-Aryl-[4][14][15]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Molecules, 26(23), 7247. [Link]
-
Shaikh, T. M. A., et al. (2005). Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. Organic Chemistry Portal. [Link]
-
Tutsak, A. A., & Tutsak, F. M. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry: An Indian Journal. [Link]
-
Vasilev, A. A., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules, 27(21), 7156. [Link]
-
Batterham, T. J., et al. (1967). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic. [Link]
-
Williamson, R. T. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Nanalysis. [Link]
-
PHYWE. (n.d.). Preparation of p-toluenesulfonic acid. PHYWE series of publications. [Link]
-
Semwal, R., et al. (2021). Iodine(V)-Based Oxidants in Oxidation Reactions. Catalysts, 11(7), 801. [Link]
-
Chen, J., et al. (2020). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. MDPI. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
- Google Patents. (n.d.).
-
Al-Ostath, A. I. A., et al. (2023). Quinazolinone - A Biologically Active Scaffold. ResearchGate. [Link]
-
Ali, I., et al. (2022). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 27(19), 6296. [Link]
-
Yilmaz, M., & Cakir, C. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Drug Targeting. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2012). SlideShare. [Link]
Sources
- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. Iodosobenzene Diacetate [organic-chemistry.org]
- 7. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tsijournals.com [tsijournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, crystal structure and antimicrobial activity of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass) of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one
An In-depth Technical Guide to the Spectroscopic Profile of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one
Introduction: Elucidating the Structure of a Privileged Scaffold
The quinazolinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities. The specific derivative, 2-(2-hydroxyphenyl)quinazolin-4(1H)-one (CAS 1026-04-6), is of significant interest due to its potential as a chelating agent and its structural similarity to known bioactive molecules[1]. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where identity, purity, and stability are paramount.
Molecular Structure and Physicochemical Properties
The foundational step in any analysis is understanding the molecule's core architecture. The structure consists of a planar quinazolinone ring system linked at the 2-position to an ortho-hydroxylated phenyl ring. This arrangement allows for potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen at the 3-position (N3), which can influence its conformation and spectroscopic properties.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀N₂O₂ | [2] |
| Molecular Weight | 238.24 g/mol | [2] |
| CAS Number | 1026-04-6 | [2] |
| Appearance | Pale yellow to off-white crystalline solid |[1] |
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the key functional groups within a molecule, serving as an excellent method for quality control and confirmation of synthesis.
Experimental Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Expert Rationale: The KBr matrix is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid, non-interacting medium to hold the sample. This method minimizes interference from solvents.
-
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrumental Analysis:
-
Record a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Interpretation and Predicted Spectral Features
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
|---|---|---|---|
| 3400 - 3200 | Broad, Medium | O-H (Phenol) & N-H (Amide) | Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| ~1680 | Strong | C=O (Amide I Band) | Stretching |
| ~1610 | Strong | C=N (Imine) | Stretching |
| ~1590, ~1480 | Medium-Strong | Aromatic C=C | Stretching |
| ~1250 | Strong | C-O (Phenol) | Stretching |
| 800 - 700 | Strong | Aromatic C-H | Out-of-plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint and confirms the connectivity of its constituent parts.
Experimental Protocol (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Expert Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this quinazolinone. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.
-
-
-
Instrumental Analysis (High-Resolution Mass Spectrometer, e.g., Q-TOF):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Use an internal calibrant to ensure high mass accuracy.
-
To induce fragmentation for structural analysis, a tandem MS (MS/MS) experiment can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Data Interpretation and Fragmentation Analysis
-
Molecular Ion: The calculated monoisotopic mass of C₁₄H₁₀N₂O₂ is 238.0742 Da. The high-resolution ESI-MS should show a prominent ion for [M+H]⁺ at m/z 239.0815 . This exact mass has been experimentally observed at m/z 239.08162, confirming the molecular formula with high confidence.[3]
-
Key Fragmentation: A characteristic fragment observed is at m/z 221 , corresponding to the loss of a water molecule ([M+H - H₂O]⁺).[3] This is a common fragmentation pathway for ortho-hydroxyphenyl substituted heterocycles, often proceeding via a cyclization mechanism.
Caption: Plausible fragmentation pathways for 2-(2-hydroxyphenyl)quinazolin-4(1H)-one in ESI-MS/MS.
Holistic Spectroscopic Signature
The true power of spectroscopic analysis lies in the synergistic confirmation provided by multiple techniques. The structural elucidation of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one is validated when:
-
MS confirms the exact molecular formula (C₁₄H₁₀N₂O₂) via the high-resolution mass of the [M+H]⁺ ion.
-
IR spectroscopy confirms the presence of key functional groups: O-H/N-H (broad stretch ~3300 cm⁻¹), a conjugated amide C=O (~1680 cm⁻¹), and aromatic rings.
-
¹³C NMR confirms the presence of 14 distinct carbon atoms, including the characteristic downfield signals for the amide carbonyl (~162.5 ppm) and imine (~151.0 ppm) carbons.
-
¹H NMR shows the correct number of aromatic (8) and exchangeable (2) protons, with chemical shifts and coupling patterns consistent with the proposed ortho-substituted quinazolinone structure.
Together, these techniques provide a robust and self-validating dataset that leaves no ambiguity as to the identity and structure of the compound, a critical requirement for any research or development endeavor.
References
-
Jin, Z. et al. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). RSC Medicinal Chemistry. Available at: [Link]
-
PubChem (Database). 4(1H)-Quinazolinone. National Center for Biotechnology Information. Available at: [Link]
-
Kaneti, J. et al. (2009). Insights in the Photophysics of 2-[2'-hydroxyphenyl]-quinazolin-4-one isomers by DFT Modeling in the Ground S0 and Excited S1 States. ResearchGate. Available at: [Link]
-
PubChem (Database). 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)-. National Center for Biotechnology Information. Available at: [Link]
-
ACG Publications (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Chemistry. Available at: [Link]
-
Benzitouni, I. et al. (2023). Synthesis, spectral characterization, crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. ResearchGate. Available at: [Link]
-
Supporting Information (2019). Synthesis of Quinazolinone Derivatives. Royal Society of Chemistry. Available at: [Link]
-
Supporting Information (2019). Synthesis of Quinazolinone Derivatives. Royal Society of Chemistry. Available at: [Link]
-
Singh, A. et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Molecules. Available at: [Link]
Sources
- 1. CAS 1026-04-6: 2-(2-Hydroxyphenyl)-4(3H)-quinazolinone [cymitquimica.com]
- 2. 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)- | C14H10N2O2 | CID 135458774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Tautomerism of 2-(2'-hydroxyphenyl)-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 2-(2'-hydroxyphenyl)-quinazolin-4-one (HPQ). As a molecule of significant interest in medicinal chemistry and materials science, a deep understanding of its structural dynamics is crucial for predicting its biological activity, physicochemical properties, and for the rational design of novel therapeutics. This document moves beyond a textbook description of tautomerism to offer field-proven insights into the analysis and interpretation of the complex equilibria at play in this specific heterocyclic system.
The Structural Chameleon: Unveiling the Tautomeric Landscape of HPQ
2-(2'-hydroxyphenyl)-quinazolin-4-one is not a single, static entity but rather exists as a dynamic equilibrium of multiple tautomeric forms. This structural heterogeneity arises from the migration of protons between different heteroatoms within the molecule. Two primary tautomeric equilibria are of significance: the lactam-lactim tautomerism of the quinazolinone core and the keto-enol tautomerism involving the 2'-hydroxyphenyl substituent.
The interplay of these equilibria results in at least four potential tautomers, each with distinct electronic and steric properties. The relative populations of these tautomers are delicately balanced and can be influenced by a variety of factors, including the solvent environment, pH, and temperature.
Lactam-Lactim Tautomerism of the Quinazolinone Core
The quinazolin-4-one scaffold inherently possesses the capacity for lactam-lactim tautomerism. The lactam form, characterized by a carbonyl group at the C4 position, is generally the more stable and predominant tautomer in many quinazolinone derivatives, particularly in polar solvents.[1] The lactim form, featuring a hydroxyl group at C4, is an enol-like structure.
Keto-Enol Tautomerism of the 2-(2'-hydroxyphenyl) Substituent
The presence of the 2'-hydroxyphenyl group introduces a second, crucial tautomeric equilibrium. The phenolic hydroxyl group can undergo tautomerization to a keto form, where the proton is transferred to one of the nitrogen atoms of the quinazolinone ring, resulting in a quinoidal structure. This excited-state intramolecular proton transfer (ESIPT) is a key feature of this class of compounds and significantly impacts their photophysical properties.[2]
The predominant tautomeric forms of HPQ in solution are a result of the combination of these two equilibria. Computational studies, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the relative stabilities of these forms.[2]
Figure 1: The four principal tautomeric forms of 2-(2'-hydroxyphenyl)-quinazolin-4-one arising from the interplay of lactam-lactim and keto-enol equilibria.
Factors Influencing the Tautomeric Equilibrium: A Guide to Controlling the Molecular Switch
The tautomeric equilibrium of HPQ is not static and can be shifted by external and internal factors. Understanding these influences is paramount for controlling the properties of the molecule in different applications.
Solvent Effects: The Role of Polarity and Hydrogen Bonding
The polarity of the solvent plays a critical role in determining the predominant tautomeric form. Polar solvents tend to stabilize the more polar tautomers.[3] For instance, the lactam form of the quinazolinone ring, with its greater dipole moment, is generally favored in polar solvents like DMSO and water.
Solvents capable of hydrogen bonding can also significantly influence the equilibrium by selectively stabilizing tautomers with accessible hydrogen bond donors or acceptors. Protic solvents can form hydrogen bonds with both the keto and enol forms, while aprotic polar solvents will primarily interact with the more polar tautomer.
pH: A Proton-Driven Transformation
The pH of the medium can dramatically alter the tautomeric landscape by influencing the protonation state of the molecule. In acidic conditions, protonation of the nitrogen atoms in the quinazolinone ring can occur, which may favor certain tautomeric forms. Conversely, in basic media, deprotonation of the phenolic hydroxyl group or the N-H of the lactam can lead to the formation of anionic species, further shifting the equilibrium. The pKa values of the different tautomers are therefore critical parameters in understanding the pH-dependent behavior of HPQ.
Substituent Effects: Fine-Tuning the Equilibrium
The electronic nature of substituents on either the quinazolinone or the hydroxyphenyl ring can fine-tune the relative stabilities of the tautomers. Electron-donating groups can increase the electron density on the nitrogen atoms, potentially favoring the lactam form. Conversely, electron-withdrawing groups can influence the acidity of the phenolic proton and affect the keto-enol equilibrium. This provides a powerful tool for medicinal chemists to rationally modify the tautomeric preference and, consequently, the biological activity of HPQ derivatives.
Experimental Protocols for the Study of Tautomerism in HPQ
A multi-pronged approach employing various spectroscopic and analytical techniques is necessary to comprehensively characterize the tautomeric equilibrium of HPQ.
Synthesis of 2-(2'-hydroxyphenyl)-quinazolin-4-one
A reliable method for the synthesis of HPQ is a prerequisite for any detailed study. A common and effective route involves the condensation of anthranilic acid with 2-hydroxybenzaldehyde, followed by oxidative cyclization.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Aldehyde: To the stirred solution, add 2-hydroxybenzaldehyde (1 equivalent).
-
Catalyst (Optional): An acid catalyst, such as a few drops of concentrated sulfuric acid or p-toluenesulfonic acid, can be added to facilitate the initial condensation.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Oxidative Cyclization: After the initial condensation, an oxidizing agent is introduced to effect the cyclization to the quinazolinone ring. A common and effective oxidant is elemental sulfur, which is added to the reaction mixture, and reflux is continued for another 4-6 hours. Alternatively, other oxidizing agents like potassium permanganate or air can be used under specific conditions.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 2-(2'-hydroxyphenyl)-quinazolin-4-one.
Figure 2: General workflow for the synthesis of 2-(2'-hydroxyphenyl)-quinazolin-4-one.
Spectroscopic Characterization of Tautomers
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The position of the tautomeric protons (N-H and O-H) will be highly informative. The chemical shifts of the aromatic protons will also differ between tautomers due to changes in electron density and ring currents. Variable temperature NMR can be used to study the dynamics of the equilibrium.
-
¹³C NMR: The chemical shift of the carbonyl carbon (C4) is a key indicator of the lactam-lactim equilibrium. In the lactam form, this carbon will resonate at a significantly different frequency compared to the C4 in the lactim form.
-
¹⁵N NMR: This technique can provide direct evidence for the protonation state of the nitrogen atoms, helping to distinguish between the different tautomers.
UV-Visible (UV-Vis) Spectroscopy:
Each tautomer will exhibit a unique absorption spectrum due to differences in their electronic structures. By recording spectra in solvents of varying polarity and at different pH values, the tautomeric equilibrium can be qualitatively and, with appropriate analysis, quantitatively assessed. The appearance of isosbestic points in a series of spectra can indicate a two-component equilibrium.
Infrared (IR) Spectroscopy:
The IR spectrum provides valuable information about the functional groups present. The presence of a strong C=O stretching band is characteristic of the lactam tautomer, while the O-H stretching vibration will be indicative of the enol and lactim forms.
Quantitative Analysis of the Tautomeric Equilibrium
Determining the tautomeric equilibrium constant (K_T) is essential for a quantitative understanding of the system.
Table 1: Spectroscopic Data for Tautomer Identification
| Spectroscopic Technique | Key Observables for Tautomer Differentiation |
| ¹H NMR | Chemical shifts of exchangeable protons (N-H, O-H) and aromatic protons. |
| ¹³C NMR | Chemical shift of the C4 carbon (lactam vs. lactim) and other aromatic carbons. |
| UV-Vis | Distinct λ_max values and molar absorptivities for each tautomer. |
| IR | Presence and position of C=O, N-H, and O-H stretching bands. |
The equilibrium constant, K_T = [Tautomer 2] / [Tautomer 1], can be determined using spectroscopic data, most commonly from ¹H NMR or UV-Vis spectroscopy.
-
From ¹H NMR: If the signals for the individual tautomers are well-resolved, the ratio of their integrals can be used to directly calculate K_T.
-
From UV-Vis: By analyzing the absorbance at wavelengths where the individual tautomers have significantly different molar absorptivities, and by applying the Beer-Lambert law, the concentrations of each tautomer and thus K_T can be determined. This often requires knowledge of the molar absorptivities of the pure tautomers, which can be estimated using model compounds where the tautomerism is "locked".
Figure 3: A logical workflow for the experimental investigation and data analysis of tautomerism in HPQ.
Significance in Drug Development and Materials Science
The tautomeric state of a drug molecule is a critical determinant of its biological activity. Different tautomers can exhibit vastly different binding affinities for a target protein due to their distinct shapes, hydrogen bonding capabilities, and electrostatic potentials. A comprehensive understanding of the tautomeric equilibrium of HPQ and its derivatives is therefore essential for:
-
Structure-Activity Relationship (SAR) Studies: Rationalizing the observed biological activities of a series of analogs.
-
Pharmacokinetic Profiling (ADME): Predicting properties such as solubility, membrane permeability, and metabolic stability, which can be tautomer-dependent.
-
In Silico Drug Design: Developing accurate computational models that account for the presence of multiple tautomers.
In materials science, the photophysical properties of HPQ, which are intimately linked to its tautomerism and ESIPT characteristics, make it a candidate for applications in sensors, molecular switches, and organic light-emitting diodes (OLEDs).
Conclusion
The tautomerism of 2-(2'-hydroxyphenyl)-quinazolin-4-one is a complex phenomenon governed by a delicate balance of competing equilibria. A thorough investigation requires a synergistic approach combining synthetic chemistry, advanced spectroscopic techniques, and computational modeling. This in-depth understanding is not merely an academic exercise but a crucial prerequisite for the successful application of this important heterocyclic scaffold in drug discovery and materials science. By mastering the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of tautomerism and unlock the full potential of this versatile molecular framework.
References
-
Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2025). Beilstein Journal of Organic Chemistry. [Link]
-
Lactim–lactam tautomerism is favoured over enol–keto tautomerism in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid: Experimental and quantum chemical approach. (n.d.). ResearchGate. [Link]
-
Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). (2023). European Journal of Medicinal Chemistry. [Link]
-
Insights in the Photophysics of 2-[2'-hydroxyphenyl]-quinazolin-4-one isomers by DFT Modeling in the Ground S0 and Excited S1 States. (2018). Bulgarian Chemical Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazolinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinazolinone core, a fused heterocyclic system of benzene and pyrimidinone rings, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically successful drugs. This in-depth guide provides a comprehensive overview of the diverse pharmacological landscape of quinazolinone and its analogs. We will explore the key mechanisms of action, structure-activity relationships (SAR), and synthetic strategies that underpin their therapeutic potential. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the Quinazolinone Moiety
Quinazolinone and its derivatives are a class of heterocyclic compounds that have garnered immense interest in the field of medicinal chemistry due to their wide array of biological activities.[1] These compounds are structurally characterized by a bicyclic system where a benzene ring is fused to a pyrimidinone ring. The two main isomers are 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more prevalent and pharmacologically significant scaffold. The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles.[2] This structural flexibility has enabled the development of quinazolinone-based drugs for a multitude of therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[1][3][4]
Anticancer Activities: Targeting Key Oncogenic Pathways
Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use.[3][5] Their primary mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[6]
Mechanism of Action: Kinase Inhibition and Beyond
A significant number of quinazolinone-based anticancer drugs function as tyrosine kinase inhibitors (TKIs).[6] Notably, they target the epidermal growth factor receptor (EGFR), a key player in cell proliferation, survival, and metastasis.[7] Marketed drugs like gefitinib, erlotinib, and lapatinib are prime examples of quinazoline derivatives that reversibly bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity.[6] To overcome acquired resistance to these first-generation inhibitors, second-generation irreversible inhibitors such as afatinib and dacomitinib were developed. These compounds form a covalent bond with the EGFR binding site, leading to a more sustained inhibition.[6]
Beyond EGFR, quinazolinone derivatives have been shown to inhibit other kinases and enzymes involved in cancer progression, including:
-
Poly(ADP-ribose) polymerase (PARP) : Involved in DNA repair mechanisms.[6]
-
Topoisomerase : Essential for DNA replication and transcription.[6]
-
Thymidylate synthase : A key enzyme in nucleotide synthesis.[6]
-
Tubulin polymerization : Inhibition of this process disrupts microtubule formation and leads to cell cycle arrest.[5]
Furthermore, some quinazolinone derivatives can induce apoptosis (programmed cell death) and autophagy in cancer cells through various signaling pathways, including those mediated by cytochrome c.[3]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. Key SAR observations include:
-
The 4-anilinoquinazoline scaffold is a crucial pharmacophore for EGFR inhibition.[6]
-
Substitutions at the 6- and 7-positions of the quinazoline ring can significantly influence binding affinity and selectivity for EGFR.
-
The presence of an α,β-unsaturated carbonyl group is a common feature in irreversible EGFR inhibitors, enabling covalent bond formation.[6]
-
Hybridization of the quinazolinone core with other pharmacologically active moieties, such as sulfonamides or 1,2,3-triazoles, can lead to multi-targeted agents with enhanced anticancer activity.[7]
Representative Anticancer Quinazolinone Derivatives
| Compound | Target(s) | Mechanism of Action | Status |
| Gefitinib | EGFR | Reversible Tyrosine Kinase Inhibitor | Marketed[6] |
| Erlotinib | EGFR | Reversible Tyrosine Kinase Inhibitor | Marketed[6] |
| Lapatinib | EGFR, HER2 | Reversible Tyrosine Kinase Inhibitor | Marketed[6] |
| Afatinib | EGFR family | Irreversible Tyrosine Kinase Inhibitor | Marketed[6] |
| Dacomitinib | EGFR family | Irreversible Tyrosine Kinase Inhibitor | Marketed[6] |
Antimicrobial Activities: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinazolinone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[8][9]
Mechanism of Action
The antimicrobial action of quinazolinones is often attributed to their ability to interfere with essential cellular processes in microorganisms.[8] While the exact mechanisms can vary depending on the specific derivative and the target organism, proposed modes of action include:
-
Inhibition of cell wall synthesis : Some derivatives may disrupt the integrity of the bacterial cell wall.[8]
-
Interference with DNA replication : These compounds can interact with DNA, inhibiting its replication and transcription.[8]
-
Enzyme inhibition : Quinazolinones can inhibit key microbial enzymes, such as dihydrofolate reductase (DHFR).[10]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of quinazolinone derivatives is influenced by specific structural features:
-
Substitutions at the 2- and 3-positions of the quinazolinone ring are crucial for activity.[8]
-
The presence of a substituted aromatic ring at the 3-position is often essential.[8]
-
Halogen atoms at the 6- and 8-positions can enhance antimicrobial potency.[8]
-
An amine or substituted amine group at the 4-position can also improve activity.[8]
Representative Antimicrobial Quinazolinone Derivatives
Several studies have reported quinazolinone derivatives with significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, certain 2-mercapto-quinazolin-4-one analogs have shown potent DHFR inhibition and antitumor activity.[10] The structure-activity relationship for 4(3H)-quinazolinone antibacterials has been investigated, revealing that specific substitutions on the different rings of the molecule are favored for activity against Staphylococcus aureus.[11]
Anti-inflammatory Activities: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity.[1][12]
Mechanism of Action
The anti-inflammatory effects of quinazolinones are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[13] By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinone derivatives can be modulated by various structural modifications. For example, the introduction of different substituents on the quinazolinone nucleus has been shown to influence their COX inhibitory activity.[13] Studies have shown that certain 3-substituted quinazolinone derivatives exhibit significant reductions in edema volume in animal models of inflammation.[14] The substitution pattern, including the presence of halogens, can impact the anti-inflammatory potency.[15]
Anticonvulsant Activities: Targeting the Central Nervous System
Quinazolinone derivatives have a long history of investigation for their effects on the central nervous system (CNS), with some exhibiting notable anticonvulsant properties.[16][17] Methaqualone, a well-known quinazolinone derivative, was previously used as a sedative-hypnotic and possesses anticonvulsant effects.[17]
Mechanism of Action
The anticonvulsant activity of many quinazolinone derivatives is believed to be mediated through the potentiation of GABAergic neurotransmission.[17] They can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA in the brain. This mechanism is similar to that of benzodiazepines, a widely used class of anticonvulsant drugs.
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
The anticonvulsant properties of quinazolinones are highly dependent on their substitution patterns. Key SAR findings include:
-
The nature of the substituent at the 3-position of the quinazolinone ring significantly influences activity. For instance, the presence of butyl or benzyl groups has been explored for its effect on anticonvulsant potency.[16]
-
The electronic properties of substituents at the 2-position can also modulate anticonvulsant effects.[16]
Synthesis of Quinazolinone Derivatives: General Methodologies
A variety of synthetic routes have been developed for the preparation of the quinazolinone scaffold and its derivatives. A common and versatile method involves the following steps:
-
Acylation of Anthranilic Acid : The synthesis often begins with the acylation of anthranilic acid with an appropriate acyl chloride.[18]
-
Cyclization to Benzoxazinone : The resulting N-acylanthranilic acid is then cyclized, typically using acetic anhydride, to form a 1,3-benzoxazin-4-one intermediate.[18]
-
Reaction with Amines : The benzoxazinone is subsequently reacted with various primary amines to yield the desired 2,3-disubstituted-4(3H)-quinazolinones.[18]
Other synthetic strategies include the acid-catalyzed condensation of N-acylanthranilic acids with aromatic primary amines and ruthenium-catalyzed dehydrogenative and deaminative coupling reactions.[19][20]
Caption: General synthetic workflow for 2,3-disubstituted-4(3H)-quinazolinones.
Experimental Protocols for Biological Evaluation
The biological evaluation of newly synthesized quinazolinone derivatives is a critical step in the drug discovery process. Standardized in vitro and in vivo assays are employed to determine their efficacy and mechanism of action.
Anticancer Activity Evaluation
MTT Assay for Cytotoxicity:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at an appropriate density and incubate for 24 hours.[21]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives and incubate for 48-72 hours.[21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.[21]
Antimicrobial Activity Evaluation
Agar Well Diffusion Method:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain).
-
Agar Plate Preparation: Pour molten agar into sterile petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Loading: Add a defined concentration of the quinazolinone derivative solution to each well.[22]
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[22]
Anti-inflammatory Activity Evaluation
Carrageenan-Induced Paw Edema Model (in vivo):
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test quinazolinone derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.[13]
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the animal's hind paw to induce localized inflammation.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each compound compared to the control group.[12]
Anticonvulsant Activity Evaluation
Pentylenetetrazole (PTZ)-Induced Seizure Model (in vivo):
-
Animal Preparation: Use mice or rats for the study.
-
Compound Administration: Administer the test quinazolinone derivative or a standard anticonvulsant drug (e.g., diazepam) intraperitoneally.[17]
-
Induction of Seizures: After a defined period, administer a convulsive dose of pentylenetetrazole (PTZ) subcutaneously or intraperitoneally.[16]
-
Observation: Observe the animals for the onset of clonic and tonic seizures for a specific duration.
-
Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures.[17]
Caption: Workflow for the biological evaluation of quinazolinone derivatives.
Conclusion and Future Perspectives
The quinazolinone scaffold continues to be a highly privileged structure in medicinal chemistry, providing a versatile platform for the design of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, underscore the immense potential of this heterocyclic system. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel hybrid molecules and multi-target agents based on the quinazolinone core holds significant promise for addressing complex diseases with multifactorial etiologies. As our understanding of the molecular basis of disease deepens, the rational design of next-generation quinazolinone-based drugs will undoubtedly play a crucial role in advancing human health.
References
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28).
- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (n.d.). ResearchGate.
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025-02-01).
- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar.
- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
- (PDF) Biological Activity of Quinazolinones. (n.d.). ResearchGate.
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016-04-18). Journal of Medicinal Chemistry - ACS Publications.
- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.).
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
- Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (n.d.). PMC - NIH.
- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (n.d.).
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022-12-02). MDPI.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH.
- Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. (n.d.). University of Massachusetts Dartmouth.
- A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. (2024-08-18). YMER.
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal.
- US5783577A - Synthesis of quinazolinone libraries and derivatives thereof. (n.d.). Google Patents.
- Synthesis, characterization, and evaluation of some novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents. (2025-08-05). ResearchGate.
- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (n.d.). MDPI.
- Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2016-06-07). ResearchGate.
- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019-04-19). Organic Letters - ACS Publications.
- Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. (n.d.). PubMed.
- Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. (n.d.). ACS Publications.
- Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. (2019-01-17). Frontiers.
- 6 CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. (n.d.).
- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022-11-22). NIH.
- Antibacterial activity of quinazoline derivatives. (n.d.). ResearchGate.
- (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2025-08-07). ResearchGate.
- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (2025-12-14). ResearchGate.
- Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023-08-14). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold and the Significance of the 2-(2-Hydroxyphenyl) Moiety
The quinazolin-4(1H)-one core is a benzopyrimidine heterocyclic compound that holds a position of prominence in medicinal chemistry, often referred to as a "privileged structure."[1] This designation arises from its ability to serve as a versatile scaffold for designing ligands that can interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[2][3] Quinazolinone derivatives have been successfully developed into therapeutic agents for treating various diseases, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[1][4][5]
Within this broad class of compounds, the 2-(2-hydroxyphenyl)quinazolin-4(1H)-one derivatives represent a particularly intriguing subclass. The strategic placement of a hydroxyl group at the ortho-position of the C2-phenyl ring introduces unique structural and chemical properties. This arrangement facilitates the formation of a crucial intramolecular hydrogen bond with the N1 of the quinazolinone ring, which can significantly influence the molecule's conformation, planarity, and, consequently, its binding affinity to target proteins. Furthermore, this specific orientation can lead to phenomena such as excited-state intramolecular proton transfer (ESIPT), which is of interest for developing fluorescent probes and photophysically active agents.[6] The diverse biological potential of these derivatives, ranging from anticancer to antimicrobial activity, makes a deep understanding of their structure-activity relationships (SAR) essential for the rational design of new, more potent, and selective therapeutic agents.[7][8]
This guide provides a comprehensive analysis of the SAR of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one derivatives, synthesizing data from numerous studies to explain the causality behind experimental choices and to provide a trustworthy foundation for future drug discovery efforts.
General Synthesis Strategies
The construction of the 2-(2-hydroxyphenyl)quinazolin-4(1H)-one scaffold is most commonly achieved through the condensation of an anthranilic acid derivative with a 2-hydroxybenzaldehyde derivative. This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final quinazolinone ring system. Various catalysts and reaction conditions have been developed to optimize this process, including microwave-assisted and ultrasound-promoted reactions.[2] A general workflow for this synthesis is outlined below.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones: A Detailed Protocol for Researchers
The 2,3-dihydroquinazolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, making their synthesis a significant focus for drug discovery and development professionals.[3][4][5] This guide provides a comprehensive overview of the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, with a focus on robust and reproducible protocols, mechanistic insights, and practical guidance for laboratory application.
Strategic Approaches to Synthesis: Two- and Three-Component Reactions
The construction of the 2,3-dihydroquinazolin-4(1H)-one core is most commonly achieved through two primary synthetic strategies: a two-component cyclocondensation and a more streamlined one-pot, three-component reaction. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern of the final product.
Two-Component Synthesis from 2-Aminobenzamide
The direct cyclocondensation of 2-aminobenzamide with an aldehyde is a fundamental and widely utilized method for preparing 2,3-dihydroquinazolin-4(1H)-ones.[6] This reaction is typically catalyzed by an acid to facilitate the key bond-forming steps.
Reaction Workflow:
Figure 1: General workflow for the two-component synthesis.
Mechanistic Insights:
The acid-catalyzed reaction proceeds through a well-established mechanism.[6] The catalyst first activates the aldehyde, making it more susceptible to nucleophilic attack by the amino group of 2-aminobenzamide to form a hydroxyl intermediate. Subsequent dehydration leads to the formation of a Schiff base, which then undergoes an intramolecular cyclization to yield the final 2,3-dihydroquinazolin-4(1H)-one.[6]
Figure 2: Mechanism of the two-component synthesis.
Three-Component One-Pot Synthesis from Isatoic Anhydride
For increased efficiency and molecular diversity, the one-pot, three-component reaction of isatoic anhydride, an amine (or ammonia source like ammonium acetate), and an aldehyde is a highly attractive strategy.[7] This approach is lauded for its atom economy and the ability to generate a library of compounds by simply varying the starting materials.[6]
Mechanistic Pathway:
This reaction begins with the reaction of isatoic anhydride with the amine, leading to the in situ formation of 2-aminobenzamide via decarboxylation.[7] The newly formed 2-aminobenzamide then reacts with the aldehyde in a manner identical to the two-component synthesis described above.[6][7]
Figure 3: Mechanism of the three-component synthesis.
Comparative Overview of Synthetic Protocols
A variety of catalysts and reaction conditions have been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, each with its own advantages. The choice of method can be guided by factors such as desired reaction time, yield, and commitment to green chemistry principles.
| Starting Materials | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Aminobenzamide, Aldehyde | Lemon Juice | Water/Ethanol | Room Temp. | 15-60 min | 85-95 | [3] |
| 2-Aminobenzamide, Aldehyde | Lactic Acid | Solvent-free | 70 °C | 15-45 min | 80-95 | [8][9] |
| Isatoic Anhydride, Amine, Aldehyde | Dodecylbenzenesulfonic acid | Water (Ultrasound) | 40-42 °C | 1-2 h | 80-92 | [8] |
| Isatoic Anhydride, NH4OAc, Aldehyde | NaHSO4 | THF | 68 °C | 3 h | High | [7] |
| 2-Aminobenzonitrile, Aldehyde | K3PO4 | Water | Not specified | Not specified | Moderate-Good | [10] |
| 2-Aminobenzamide, Aldehyde | Ionic Liquids | Ionic Liquid | Not specified | Not specified | High-Excellent | [11] |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis and purification of 2,3-dihydroquinazolin-4(1H)-ones.
Protocol 1: Green Synthesis using Lemon Juice Catalyst
This protocol is an example of a sustainable and environmentally friendly approach to the two-component synthesis.[3]
Materials:
-
2-Aminobenzamide (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Freshly squeezed lemon juice (5 mL)
-
Ethanol
-
Round bottom flask
-
Magnetic stirrer
-
TLC plates (ethyl acetate:n-hexane, 1:9)
-
Filtration apparatus
Procedure:
-
In a round bottom flask, combine 2-aminobenzamide (1 mmol) and the desired aldehyde (1 mmol).
-
Add 5 mL of lemon juice to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, a solid product will typically precipitate.
-
Collect the solid by filtration and wash it with a small amount of cold ethanol.[3]
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Three-Component Synthesis using NaHSO4 Catalyst
This protocol details a one-pot, three-component synthesis, which is highly efficient for generating a diverse range of derivatives.[7]
Materials:
-
Isatoic anhydride (1 mmol)
-
Primary amine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Sodium hydrogen sulfate (NaHSO4) (catalytic amount)
-
Tetrahydrofuran (THF)
-
Reflux apparatus
-
TLC plates (dichloromethane:ethyl acetate, 8:2)
-
Filtration apparatus
Procedure:
-
To a round bottom flask, add isatoic anhydride (1 mmol), the primary amine (1 mmol), the aldehyde (1 mmol), and a catalytic amount of NaHSO4 in THF.
-
Reflux the mixture with stirring. The optimal temperature is reported to be around 68°C.[7]
-
Monitor the reaction by TLC.
-
After completion (typically 3 hours), allow the reaction mixture to cool to room temperature.[7]
-
The product will often precipitate from the solution.
-
Collect the crude product by filtration.
-
Recrystallize the solid from ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.[7]
General Purification Protocol: Recrystallization
Recrystallization is the most common method for purifying crude 2,3-dihydroquinazolin-4(1H)-ones.
-
Transfer the crude solid product to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
For further crystal growth, the flask can be placed in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven or air dry to a constant weight.
Characterization of Products
The synthesized 2,3-dihydroquinazolin-4(1H)-ones should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Melting Point: To assess purity.
-
FT-IR Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure. For example, in the ¹H NMR spectrum of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, characteristic signals for the aromatic protons and the methine proton at the 2-position are expected.[12][13]
-
Mass Spectrometry: To determine the molecular weight of the compound.
Example Characterization Data for 2-phenyl-2,3-dihydroquinazolin-4(1H)-one:
-
¹H NMR (DMSO-d6): Signals around δ 8.2 (s, 1H), 7.6-6.7 (m, aromatic protons), and 5.7 (s, 1H, CH).[12]
-
¹³C NMR (DMSO-d6): Signals around δ 163.5 (C=O), 147.8, 141.6, 133.2, 128.4, 128.3, 127.3, 126.8, 117.0, 114.9, 114.3 (aromatic carbons), and 66.5 (C-2).[12]
-
IR (KBr): Bands around 3305, 3180 (N-H), and 1665 (C=O) cm⁻¹.[12]
Conclusion
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is a well-established and versatile area of organic chemistry, with numerous reliable protocols available to researchers. The choice between two- and three-component strategies, along with the selection of an appropriate catalyst and reaction conditions, allows for the efficient production of a wide array of derivatives. The "green" chemistry approaches highlighted in this guide offer sustainable alternatives to traditional methods without compromising on yield or reaction time. By following the detailed protocols and characterization guidelines provided, researchers can confidently synthesize and validate these important heterocyclic compounds for their potential applications in drug discovery and development.
References
- Ningdale, V. B., Chaudhary, U. N., & Shaikh, K. A. (2013). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Archives of Applied Science Research, 5(6), 82-87.
- Badolato, M., Aiello, F., Garofalo, A., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC advances, 8(37), 20894-20921.
- Zia, M., et al. (2022). 2,3-Dihydroquinazolin-4(1H)
- Al-Amiery, A. A., et al. (2024). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of their anticancer activity. Baghdad Science Journal, 21(7), 2263-2274.
- Jones, A. et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 12(9), 1535-1546.
- Zhaleh, S., Hazeri, N., & Maghsoodlou, M. T. (2016). Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition.
- Li, J., et al. (2010). Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Green Chemistry, 12(6), 978-981.
- Badolato, M., Aiello, F., Garofalo, A., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing.
- Prakash, V., & Kesavan, V. (2012). An L-proline nitrate assisted protocol enables the construction of 2,3-dihydroquinazolin-4(1H)-ones. Synlett, 23(17), 2575-2577.
- Kumar, A., et al. (2021). Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- A comprehensive review of recent advances in the biological activities of quinazolines. (2023). Request PDF.
- Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2016).
- Rahman, M. M., et al. (2015). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Beilstein Journal of Organic Chemistry, 11, 2356-2385.
- An, L., et al. (2014). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry, 12(43), 8744-8748.
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023).
- Zhang, Y., et al. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry, 155, 338-349.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. acgpubs.org [acgpubs.org]
Application Notes and Protocols: 2-(2-hydroxyphenyl)quinazolin-4(1H)-one in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emergence of a Versatile Fluorophore
The quinazolinone scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its broad spectrum of biological activities.[1][2] Within this class of compounds, 2-(2-hydroxyphenyl)quinazolin-4(1H)-one (HPQ) and its derivatives have garnered significant attention as versatile fluorescent probes for bioimaging.[3] Their utility stems from a unique photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), which confers them with a large Stokes shift, environmental sensitivity, and the potential for ratiometric sensing.[4][5] This guide provides an in-depth exploration of the synthesis, photophysical properties, and bioimaging applications of HPQ-based probes, complete with detailed protocols to facilitate their adoption in research and drug development.
The Power of ESIPT: A Molecular Photochemical Switch
The key to the bioimaging applications of HPQ and its derivatives lies in the ESIPT mechanism. This process involves the transfer of a proton from the hydroxyl group to the quinazolinone nitrogen atom upon photoexcitation. This creates a transient tautomer with a distinct electronic structure and, consequently, a different fluorescence emission profile. The efficiency of this proton transfer and the resulting fluorescence are highly sensitive to the local microenvironment, including polarity, viscosity, and pH. This sensitivity is the foundation for the design of HPQ-based fluorescent sensors.[6][7]
Caption: The ESIPT process in 2-(2-hydroxyphenyl)quinazolin-4(1H)-one.
Synthesis of the Core Scaffold: 2-(2-hydroxyphenyl)quinazolin-4(1H)-one
A common and efficient method for the synthesis of the HPQ core structure involves the condensation of 2-aminobenzamide with salicylaldehyde.[8][9] This straightforward reaction provides a good yield of the desired product.
Protocol: Synthesis of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one
Materials:
-
2-aminobenzamide
-
Salicylaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-aminobenzamide in 100 mL of ethanol.
-
Addition of Reagents: To this solution, add 12 mmol of salicylaldehyde and a catalytic amount (0.5 mL) of glacial acetic acid.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Recrystallization: Dry the product in a vacuum oven. For further purification, the crude product can be recrystallized from hot ethanol.
Caption: General workflow for the synthesis of HPQ.
Photophysical Properties
The photophysical properties of HPQ and its derivatives are highly dependent on the solvent environment and any functional groups appended to the core structure. These properties are crucial for their application in bioimaging.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Reference |
| HPQ | Toluene | 359 | 517 | 0.02 | 9643 | [4] |
| HPQ | THF | 355 | 514 | <0.01 | 9785 | [4] |
| 5-methoxy-HPQ | Toluene | 367 | 557 | <0.01 | 9359 | [4] |
| 5-methoxy-HPQ-BF2 | Toluene | 385 | 474 | 0.70 | 4877 | [4] |
| 4-diethylamino-HPQ | Toluene | 380 | 563 | 0.03 | 12000 | [4] |
Bioimaging Applications and Protocols
The environmental sensitivity of HPQ-based probes makes them excellent candidates for imaging various intracellular parameters.
Intracellular pH Sensing
The fluorescence of many HPQ derivatives is pH-dependent, making them useful for mapping intracellular pH gradients.[10] Probes can be designed to exhibit a "turn-on" or ratiometric response to changes in pH.
Materials:
-
HPQ-based pH-sensitive probe
-
Live cells cultured on glass-bottom dishes
-
Live-cell imaging medium (e.g., HBSS)[11]
-
Confocal or fluorescence microscope with appropriate filter sets
-
DMSO (for stock solution)
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes and culture until they reach the desired confluency (typically 70-80%).[11]
-
Probe Preparation: Prepare a stock solution of the HPQ-based pH probe (e.g., 1-10 mM in DMSO).
-
Probe Loading: Dilute the stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically 1-10 µM). Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove any excess probe.
-
Imaging: Image the cells using a fluorescence microscope. For ratiometric probes, acquire images at two different emission wavelengths. The ratio of the fluorescence intensities at these two wavelengths can be used to determine the intracellular pH.[6][12]
Intracellular Viscosity Mapping
The fluorescence of certain HPQ derivatives, particularly those with rotatable groups, is sensitive to viscosity.[13] In a viscous environment, the intramolecular rotation is restricted, leading to an increase in fluorescence intensity.[14][15]
Materials:
-
HPQ-based viscosity-sensitive probe
-
Live cells cultured on glass-bottom dishes
-
Live-cell imaging medium
-
Confocal microscope with a fluorescence lifetime imaging (FLIM) module (optional, but recommended for quantitative measurements)
Procedure:
-
Cell Culture and Probe Loading: Follow steps 1-4 of the pH imaging protocol, using a viscosity-sensitive HPQ probe.
-
Imaging: Acquire fluorescence images of the cells. For quantitative analysis, measure the fluorescence lifetime of the probe using FLIM. The fluorescence lifetime is directly proportional to the viscosity of the microenvironment.[16]
-
Data Analysis: Generate a calibration curve by measuring the fluorescence lifetime of the probe in solutions of known viscosity (e.g., glycerol-water mixtures). Use this calibration curve to convert the measured fluorescence lifetimes in the cells to absolute viscosity values.[14]
Organelle-Specific Imaging
By incorporating specific targeting moieties, HPQ-based probes can be directed to particular subcellular organelles, such as mitochondria or lysosomes.[4][17]
-
Mitochondria-Targeting: Cationic groups like triphenylphosphonium (TPP) can be appended to the HPQ scaffold to facilitate accumulation in the mitochondria due to the negative mitochondrial membrane potential.[18][19][20]
-
Lysosome-Targeting: Basic amines like morpholine can be incorporated to target the acidic environment of lysosomes.[21][22]
Caption: Strategy for organelle-specific targeting of HPQ-based probes.
Cytotoxicity Assessment
Before any bioimaging application, it is crucial to assess the cytotoxicity of the fluorescent probe to ensure that it does not adversely affect cell viability. The MTT assay is a standard colorimetric assay for this purpose.[2][6][23]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cells in culture
-
HPQ-based probe
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[23]
-
Treatment: Treat the cells with various concentrations of the HPQ-based probe for the desired duration (e.g., 24 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[23]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Application in Disease Models
The ability of HPQ-based probes to report on cellular microenvironments makes them valuable tools for studying disease models.
-
Cancer: Cancer cells often exhibit altered intracellular pH and viscosity. HPQ-based probes can be used to visualize these changes and assess the effects of anticancer drugs.[24][25][26][27]
-
Neurodegenerative Diseases: Abnormal levels of reactive oxygen species (ROS) and changes in lysosomal function are implicated in neurodegenerative diseases.[5][28][29][30] HPQ derivatives that are sensitive to ROS or can target lysosomes could be valuable for studying these conditions.
Conclusion and Future Perspectives
2-(2-hydroxyphenyl)quinazolin-4(1H)-one and its derivatives represent a powerful and versatile class of fluorescent probes for bioimaging. Their unique ESIPT properties, coupled with the relative ease of chemical modification, allow for the rational design of sensors for a wide range of intracellular parameters. The protocols provided in this guide offer a starting point for researchers to harness the potential of these compounds in their own studies. Future work in this area will likely focus on the development of probes with improved photostability, two-photon absorption cross-sections for deep-tissue imaging, and the ability to simultaneously detect multiple analytes.
References
-
Cell culture, transfection and imaging. (2021). protocols.io. [Link]
-
Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). PubMed Central. [Link]
-
Mapping viscosity in living cells. (2009). ResearchGate. [Link]
-
Substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones and their difluoroboron complexes: Synthesis and photophysical properties. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. (2017). Frontiers in Cell and Developmental Biology. [Link]
-
Lysosome targeting fluorescent probe for NAAA imaging and its applications in the drug development for anti-inflammatory. (2024). International Journal of Biological Macromolecules. [Link]
-
Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. (2024). European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. (2023). Molecules. [Link]
-
Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. (n.d.). ResearchGate. [Link]
-
A mitochondria-targeting fluorescent probe for the dual-emission fluorescence-enhanced detection of hydrogen sulfide and turn-on detection of hydrazine. (2021). ResearchGate. [Link]
-
Mapping viscosity in cells using molecular rotors. (2011). Physical Chemistry Chemical Physics. [Link]
-
Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging. (2021). Organic Chemistry Frontiers. [Link]
-
An Optical Technique for Mapping Microviscosity Dynamics in Cellular Organelles. (2018). ACS Nano. [Link]
-
Neurodegenerative and neuroinflammatory diseases drug discovery. (n.d.). AXOL Bioscience. [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2019). Journal of Medicinal Chemistry. [Link]
-
Mitochondria-targeting fluorescent probe with a pH/viscosity response for assisted detection of non-alcoholic fatty liver in mice. (2023). Journal of Materials Chemistry B. [Link]
-
Evaluation of chemical, physical, and biologic properties of tumor-targeting radioiodinated quinazolinone derivative. (2007). Bioconjugate Chemistry. [Link]
-
A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. (2018). Sensors. [Link]
-
Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. (2022). RSC Advances. [Link]
-
Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. (2023). Molecules. [Link]
-
A lysosome-targeting fluorescent probe to visualize endogenous and exogenous methylglyoxal in live cells and zebrafish. (2022). The Analyst. [Link]
-
Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. (2022). Biointerface Research in Applied Chemistry. [Link]
-
Real-time monitoring of intracellular pH in live cells with fluorescent ionic liquid. (2020). Analytica Chimica Acta. [Link]
-
Mitochondria-Targeting Fluorescent Probe for Imaging Hydrogen Peroxide in Living Cells. (2016). Analytical Chemistry. [Link]
-
Mapping viscosity in discrete subcellular locations with a BODIPY based fluorescent probe. (2023). Biophysical Journal. [Link]
-
Discovery of quinazolin-4-amines bearing benzimidazole fragments as dual inhibitors of c-Met and VEGFR-2. (2018). ResearchGate. [Link]
-
Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. (2016). Chinese Chemical Letters. [Link]
-
Mitochondria-targeting biocompatible fluorescent BODIPY probes. (2021). Chemical Communications. [Link]
-
Simultaneous pH Measurement In Endocytic & Cytosolic Compartments In Living Cells l Protocol Preview. (2022). YouTube. [Link]
-
Targeting EGFR With Quinazoline-4-One/Chalcone Hybrids: Design, Synthesis, and Anticancer Evaluation. (2024). Archiv der Pharmazie. [Link]
-
Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways. (2024). RSC Advances. [Link]
-
Ligand-based design of [18F]OXD-2314 for PET imaging in non-Alzheimer's disease tauopathies. (2024). Nature Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. A Mitochondria-Targeting Fluorescent Probe for the Dual Sensing of Hypochlorite and Viscosity without Signal Crosstalk in Living Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time monitoring of intracellular pH in live cells with fluorescent ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Mapping viscosity in cells using molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. An Optical Technique for Mapping Microviscosity Dynamics in Cellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Lysosome targeting fluorescent probe for NAAA imaging and its applications in the drug development for anti-inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitochondria-targeting fluorescent probe with a pH/viscosity response for assisted detection of non-alcoholic fatty liver in mice - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 19. Mitochondria-Targeted Fluorescent Probe for Imaging Hydrogen Peroxide in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mitochondria-targeting biocompatible fluorescent BODIPY probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. A lysosome-targeting fluorescent probe to visualize endogenous and exogenous methylglyoxal in live cells and zebrafish - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention [journal.waocp.org]
- 27. Targeting EGFR With Quinazoline-4-One/Chalcone Hybrids: Design, Synthesis, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Neurodegenerative and neuroinflammatory diseases drug discovery [axolbio.com]
- 29. blog.cellsignal.com [blog.cellsignal.com]
- 30. Ligand-based design of [18F]OXD-2314 for PET imaging in non-Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-(2-Hydroxyphenyl)quinazolin-4(1H)-one Derivatives
Introduction: The Therapeutic Potential of Quinazolinone Scaffolds
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one, in particular, have garnered significant interest due to their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents.[3] Notably, several quinazoline derivatives have been successfully developed into clinically approved drugs, primarily targeting key signaling molecules implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[4][5] The diverse pharmacological profile of this compound class makes it a fertile ground for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic leads.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust HTS campaigns for 2-(2-hydroxyphenyl)quinazolin-4(1H)-one derivatives. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for primary and secondary assays, and outline a systematic approach to data analysis and hit validation, ensuring the scientific integrity and success of your screening efforts.
Strategic Approach to Screening Quinazolinone Derivatives
A successful HTS campaign for quinazolinone derivatives necessitates a multi-faceted approach that considers the known biological activities of this scaffold while remaining open to the discovery of novel mechanisms of action. Our proposed screening cascade is designed to efficiently identify potent and selective modulators of relevant cancer-related pathways.
Part 1: Primary High-Throughput Screening - A Focus on Cellular Viability
The initial primary screen aims to cast a wide net to identify compounds that exhibit cytotoxic or cytostatic effects against a relevant cancer cell line. A cell viability assay is an efficient and robust method for this purpose.
Rationale for Cell Line Selection
Given that many quinazolinone derivatives are known to target EGFR, cell lines with high EGFR expression, such as the A431 (epidermoid carcinoma) or specific non-small cell lung cancer (NSCLC) lines (e.g., NCI-H1975), are excellent choices.[6][7] Alternatively, breast cancer cell lines like MCF-7 and MDA-MB-231, or liver cancer cell lines such as HepG2, have also been shown to be sensitive to quinazolinone derivatives.[8][9][10][11]
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive and reproducible readout.[12]
Materials:
-
Selected cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, clear-bottom tissue culture-treated plates
-
2-(2-hydroxyphenyl)quinazolin-4(1H)-one derivative library (typically at 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
-
Automated liquid handling system (recommended for high throughput)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimized seeding density (typically 2,000-5,000 cells per well) in complete culture medium.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library stock to an intermediate concentration.
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 40 nL) of the compound solutions to the cell plates to achieve a final screening concentration (typically 10 µM).[13]
-
Include appropriate controls:
-
Negative Control: DMSO vehicle only (0.1% final concentration)
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine at 1 µM)
-
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Readout:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.
-
Add 40 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Part 2: Data Analysis and Hit Confirmation
Rigorous data analysis is crucial to identify true hits and minimize false positives.
Data Normalization and Quality Control
Raw data from the HTS should be normalized to account for plate-to-plate variability.[14][15][16] The Z'-factor is a statistical parameter used to assess the quality of the assay, with a value > 0.5 indicating an excellent assay window.[13]
Z'-Factor Calculation:
Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| )
-
µ_pos and σ_pos are the mean and standard deviation of the positive control.
-
µ_neg and σ_neg are the mean and standard deviation of the negative control.
Hit Selection and Dose-Response Confirmation
Initial hits are typically selected based on a predefined activity threshold (e.g., >50% inhibition of cell viability). These hits must then be confirmed through dose-response experiments to determine their potency (IC50 value).
Protocol 2: IC50 Determination
-
Prepare a serial dilution of the confirmed hit compounds (e.g., 8-point, 3-fold dilutions starting from 50 µM).
-
Repeat the cell viability assay (Protocol 1) with the diluted compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
| Parameter | Description | Typical Value for Hits |
| IC50 | Concentration of compound that inhibits 50% of the biological activity. | < 10 µM |
| Hill Slope | Steepness of the dose-response curve. | ~1 |
| Maximal Inhibition | The maximum percentage of inhibition achieved. | > 80% |
Part 3: Secondary and Counterscreens for Mechanistic Elucidation
The goal of this stage is to validate the mechanism of action of the confirmed hits and eliminate promiscuous or non-specific compounds.
Rationale for Secondary Assays
Based on the known pharmacology of quinazolinones, several target-based and mechanistic assays are relevant:
-
EGFR Kinase Inhibition: To determine if the compounds directly inhibit the enzymatic activity of EGFR.
-
Tubulin Polymerization: To assess if the compounds interfere with microtubule dynamics.
-
Apoptosis Induction: To confirm that the observed cytotoxicity is due to programmed cell death.
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF®) EGFR Kinase Assay
This biochemical assay measures the phosphorylation of a substrate peptide by EGFR, providing a direct measure of enzyme inhibition. HTRF® technology offers high sensitivity and is less prone to interference from fluorescent compounds.[17]
Materials:
-
Recombinant human EGFR kinase
-
TK Substrate-biotin (Cisbio)
-
Europium cryptate-labeled anti-phosphotyrosine antibody (TK-Antibody-Eu(K), Cisbio)
-
Streptavidin-XL665 (Cisbio)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Confirmed hit compounds
-
HTRF-compatible plate reader
Procedure:
-
Reaction Setup:
-
In a 384-well low-volume plate, add 2 µL of the hit compound at various concentrations.
-
Add 4 µL of a solution containing EGFR kinase and TK Substrate-biotin.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration at the Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of a detection mixture containing TK-Antibody-Eu(K) and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
-
Readout:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the IC50 for EGFR inhibition.
-
Protocol 4: Cell-Based EGFR Phosphorylation Assay
This assay confirms that the compounds inhibit EGFR activity within a cellular context.
Materials:
-
A431 cells
-
Serum-free medium
-
Human Epidermal Growth Factor (EGF)
-
Confirmed hit compounds
-
Cell-Based ELISA kit for phospho-EGFR (e.g., R&D Systems) or AlphaLISA® SureFire® Ultra™ kit (PerkinElmer)
-
Plate reader (colorimetric or AlphaLISA-compatible)
Procedure:
-
Cell Treatment:
-
Seed A431 cells in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat the cells with various concentrations of the hit compounds for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 10 minutes.
-
-
Lysis and Detection:
-
Lyse the cells and perform the phospho-EGFR detection according to the manufacturer's protocol (either ELISA or AlphaLISA).
-
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal.
-
Calculate the IC50 for the inhibition of EGF-induced EGFR phosphorylation.
-
Counterscreens to Ensure Selectivity
It is essential to perform counterscreens to eliminate compounds that act through undesirable mechanisms.
-
Cytotoxicity in Normal Cells: Screen hits against a non-cancerous cell line (e.g., human foreskin fibroblasts) to assess for general cytotoxicity.
-
Promiscuous Inhibitor Counterscreens: Assays to identify compounds that act non-specifically, such as through aggregation. This can involve including a detergent (e.g., Triton X-100) in the biochemical assay.[18]
Part 4: Hit-to-Lead Characterization
Promising hits with a confirmed mechanism of action and selectivity should undergo further characterization to assess their drug-like properties.
Structure-Activity Relationship (SAR) Analysis
SAR studies involve synthesizing and testing analogs of the hit compounds to understand the relationship between their chemical structure and biological activity. This iterative process helps to identify the key chemical moieties responsible for potency and selectivity, guiding the optimization of the lead series.[19][20][21]
In Vitro ADME and Physicochemical Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for the successful development of a drug candidate.
| Property | Assay | Desired Outcome |
| Solubility | Kinetic or thermodynamic solubility assay | > 20 µM |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | High permeability |
| Metabolic Stability | Liver microsome stability assay | t½ > 30 minutes |
| Plasma Protein Binding | Equilibrium dialysis | Moderate binding |
Conclusion
The high-throughput screening of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one derivatives offers a promising avenue for the discovery of novel therapeutic agents. The systematic and rigorous approach outlined in these application notes, from primary screening and hit validation to mechanistic elucidation and lead characterization, provides a robust framework for identifying and advancing promising candidates. By integrating cellular and biochemical assays with careful data analysis and a commitment to scientific integrity, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
World Health Organization. (n.d.). Current HIV Testing Technologies and Strategies Used in Surveillance. NCBI. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. Retrieved from [Link]
-
Dispendix. (2024). The Ultimate Guide to Automated Liquid Handling in Life Sciences. Dispendix. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Retrieved from [Link]
-
Chen, Y.-F., et al. (2008). A cell-based high-throughput screen for epidermal growth factor receptor pathway inhibitors. PubMed. Retrieved from [Link]
-
Cisbio. (n.d.). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. Retrieved from [Link]
-
Reck, J. M., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC - NIH. Retrieved from [Link]
-
World Health Organization. (2021). Information note - Preventing HIV misdiagnosis. WHO. Retrieved from [Link]
-
ResearchGate. (n.d.). Expression of EGFR in different human cancer cell lines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Some quinazolinone derivatives as anticancer agents. ResearchGate. Retrieved from [Link]
-
National Human Genome Research Institute. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Genome.gov. Retrieved from [Link]
-
Microlit. (2024). Liquid-Handling in High-Throughput Screening. Microlit. Retrieved from [Link]
-
ResearchGate. (n.d.). Data normalization methods recommended for the analysis of HTS and HCS.... ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. NIH. Retrieved from [Link]
-
Academic Journals. (2010). Construction of a high-EGFR expression cell line compare with A431 cell and used in EGFR drug-targeted screening with cell membr. Academic Journals. Retrieved from [Link]
-
Ibis Scientific. (n.d.). An Essential Guide to Best Practices in Liquid Lab Handling. Ibis Scientific. Retrieved from [Link]
-
NCBI. (n.d.). Assay Guidance Manual. NCBI. Retrieved from [Link]
-
ScienceDirect. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. ScienceDirect. Retrieved from [Link]
-
University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute. Retrieved from [Link]
-
SlideShare. (2014). Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]
-
YouTube. (2023). HIV testing strategies to reach key populations. YouTube. Retrieved from [Link]
-
Konecny, G. E., et al. (n.d.). Assessment of epidermal growth factor receptor (EGFR, ErbB1) and HER2 (ErbB2) protein expression levels and response to lapatinib (Tykerb®, GW572016) in an expanded panel of human normal and tumour cell lines. PMC - NIH. Retrieved from [Link]
-
MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Retrieved from [Link]
-
Oxford Academic. (n.d.). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics. Retrieved from [Link]
-
Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Retrieved from [Link]
-
ResearchGate. (n.d.). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Rank ordering plate data facilitates data visualization and normalization in high throughput screening. PMC - NIH. Retrieved from [Link]
-
CQUIN. (2024). Optimizing HIV Testing for Prevention and Treatment. CQUIN. Retrieved from [Link]
-
Charles River Laboratories. (2018). Automating HTS Workflows. Charles River. Retrieved from [Link]
-
PMC - NIH. (n.d.). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC - NIH. Retrieved from [Link]
-
IntechOpen. (2016). High throughput screening of small molecule library: procedure, challenges and future. IntechOpen. Retrieved from [Link]
-
VNU. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU. Retrieved from [Link]
-
ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Spinal muscular atrophy. Wikipedia. Retrieved from [Link]
-
PMC - NIH. (n.d.). Alternative Strategies for Confirmation of Human Immunodeficiency Virus Infection Require Judicious Use. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. Retrieved from [Link]
-
Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Retrieved from [Link]
-
PMC - NIH. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PMC - NIH. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro Antioxidant, Cytotoxicity Study on EAC Cell Line of Quinazolin-4(3H)-one Derivatives: Synthesis, Molecular Docking, in silico Drug Likeness. ResearchGate. Retrieved from [Link]
-
NIH. (n.d.). Recent advances in the pharmacological investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH. Retrieved from [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A cell-based high-throughput screen for epidermal growth factor receptor pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 10. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. rna.uzh.ch [rna.uzh.ch]
- 15. academic.oup.com [academic.oup.com]
- 16. Rank ordering plate data facilitates data visualization and normalization in high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genome.gov [genome.gov]
- 19. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 2-(2-hydroxyphenyl)quinazolin-4(1H)-one in Tubulin Polymerization Assays
Introduction: The Dynamic Microtubule Cytoskeleton and the Promise of Quinazolinone Derivatives
The microtubule cytoskeleton, a dynamic network of protein filaments, is integral to numerous cellular processes, including cell division, migration, and intracellular transport.[1][2] This makes tubulin, the fundamental protein subunit of microtubules, a validated and compelling target for anticancer drug development.[3][4] Microtubule-targeting agents (MTAs) disrupt the delicate equilibrium of tubulin polymerization and depolymerization, ultimately leading to cell cycle arrest and apoptosis.[1][5]
Quinazolinone derivatives have emerged as a promising class of compounds with diverse biological activities, including potent antitumor effects.[6][7][8] Several members of this chemical family have been shown to exert their cytotoxic effects by interfering with tubulin polymerization.[9][10][11] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one in tubulin polymerization assays. While direct studies on this specific analog are emerging, the protocols outlined herein are based on established methodologies for characterizing tubulin-interacting agents and are informed by the known mechanisms of related quinazolinone compounds.[12][13]
These application notes will equip researchers with the foundational knowledge and practical protocols to meticulously evaluate the effects of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one on tubulin dynamics, a critical step in its preclinical assessment as a potential therapeutic agent.
Principle of the Tubulin Polymerization Assay
The in vitro tubulin polymerization assay is a fundamental tool for identifying and characterizing compounds that modulate microtubule dynamics. The assay monitors the conversion of soluble tubulin dimers into microtubule polymers over time. This process can be tracked using two primary methods:
-
Absorbance-based Assay: This classic method relies on the principle that microtubules scatter light. An increase in microtubule polymer mass results in a proportional increase in the absorbance of light at 340 nm.[5][14]
-
Fluorescence-based Assay: This highly sensitive method utilizes a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized tubulin, leading to a significant increase in its fluorescence signal.[15][16][17] This format is often preferred for high-throughput screening due to its lower tubulin requirement and improved signal-to-noise ratio.[16]
A typical tubulin polymerization curve exhibits three distinct phases: nucleation, growth (elongation), and a steady-state equilibrium.[14][15] Compounds that interact with tubulin can alter this curve in characteristic ways. Inhibitors of polymerization, such as colchicine or nocodazole, will suppress the rate and extent of polymerization. Conversely, stabilizers, like paclitaxel, will enhance polymerization.[14][16]
Experimental Workflow & Key Considerations
A successful tubulin polymerization assay hinges on careful planning and execution. The following diagram illustrates the general workflow.
Caption: General workflow for an in vitro tubulin polymerization assay.
Causality Behind Experimental Choices:
-
Temperature Control: Tubulin polymerization is highly temperature-dependent. Polymerization occurs at 37°C, while microtubules depolymerize at 4°C.[14][18] Maintaining reagents on ice before initiating the reaction and ensuring the plate reader is pre-warmed to 37°C are critical for reproducibility.[14]
-
High-Purity Tubulin: The use of highly purified tubulin (>99%) is essential to minimize the interference of microtubule-associated proteins (MAPs) that can affect polymerization kinetics.
-
GTP Requirement: Tubulin polymerization is a GTP-dependent process.[2] GTP is hydrolyzed during the incorporation of tubulin dimers into the growing microtubule, which is crucial for microtubule dynamics.[1]
-
Glycerol as an Enhancer: Glycerol is often included in the reaction buffer to promote tubulin polymerization by stabilizing the microtubule structure.[14][17] This is particularly useful when screening for inhibitors, as it ensures a robust polymerization signal in the control wells.
-
Choice of Controls: The inclusion of appropriate controls is non-negotiable for data validation.
-
Vehicle Control (e.g., DMSO): Establishes the baseline polymerization curve.
-
Positive Control for Inhibition (e.g., Nocodazole, Colchicine): Validates that the assay can detect inhibition of polymerization.[12]
-
Positive Control for Stabilization (e.g., Paclitaxel): Confirms the assay can detect enhancement of polymerization.[12][16]
-
Detailed Protocols
Protocol 1: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from established methods and is suitable for determining the effect of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one on tubulin polymerization.[15][17][19]
Materials:
-
Lyophilized, high-purity (>99%) tubulin (e.g., bovine brain)
-
General Tubulin Buffer (GAB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
Glycerol
-
DAPI (fluorescent reporter)
-
2-(2-hydroxyphenyl)quinazolin-4(1H)-one
-
Control compounds: Paclitaxel and Nocodazole
-
DMSO (vehicle)
-
Black, clear-bottom 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation (on ice):
-
Reconstitute lyophilized tubulin in GAB to a concentration of 10 mg/mL. Keep on ice and use within one hour.[20]
-
Prepare a 2X tubulin working solution (e.g., 4 mg/mL) in GAB with 20% glycerol and 12 µM DAPI.
-
Prepare serial dilutions of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one and control compounds (Paclitaxel, Nocodazole) in GAB. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.[14]
-
Add 50 µL of the compound dilutions (or vehicle/controls) to the appropriate wells.
-
To initiate the reaction, add 50 µL of the 2X tubulin working solution to each well.
-
Immediately add 1 µL of 10 mM GTP to each well to a final concentration of 100 µM.
-
-
Data Acquisition:
-
Place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60-90 minutes.
-
Protocol 2: Absorbance-Based Tubulin Polymerization Assay
This protocol is a classic alternative to the fluorescence-based method.[5][14]
Materials:
-
Same as Protocol 1, excluding DAPI.
-
Clear, UV-transparent 96-well plates.
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reagent Preparation (on ice):
-
Reconstitute lyophilized tubulin in GAB to a concentration of 10 mg/mL.
-
Prepare a 2X tubulin working solution (e.g., 6 mg/mL) in GAB with 20% glycerol.
-
Prepare serial dilutions of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one and control compounds in GAB.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.[14]
-
Add 50 µL of the compound dilutions to the appropriate wells.
-
To initiate the reaction, add 50 µL of the 2X tubulin working solution to each well.
-
Immediately add 1 µL of 10 mM GTP to each well.
-
-
Data Acquisition:
-
Place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis and Interpretation
The primary output of the assay is a set of kinetic curves plotting fluorescence or absorbance against time.
Caption: Flowchart for data analysis and interpretation.
-
Plotting: Plot the kinetic data for each concentration of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one and the controls.
-
Parameter Calculation:
-
Vmax: The maximum rate of polymerization, calculated from the steepest slope of the linear portion of the curve.[21]
-
Lag Time: The time required to initiate polymerization.
-
Maximum Polymer Mass: The signal at the steady-state plateau.
-
-
Dose-Response Analysis: Plot the Vmax or the steady-state signal as a function of the compound concentration. Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ (for inhibitors) or EC₅₀ (for stabilizers).
-
Interpretation:
-
Inhibition: A dose-dependent decrease in Vmax and the steady-state signal suggests that 2-(2-hydroxyphenyl)quinazolin-4(1H)-one inhibits tubulin polymerization. This is the expected mechanism for many quinazolinone derivatives that bind to the colchicine site.[9][12]
-
Stabilization: A dose-dependent increase in Vmax and the steady-state signal would indicate a stabilizing effect, similar to paclitaxel.
-
Quantitative Data Summary
The following table provides typical concentration ranges for reagents and controls used in tubulin polymerization assays. The optimal concentrations for 2-(2-hydroxyphenyl)quinazolin-4(1H)-one should be determined empirically.
| Component | Typical Final Concentration | Reference |
| Tubulin (Fluorescence) | 2 mg/mL | [17] |
| Tubulin (Absorbance) | 3 mg/mL | [14] |
| GTP | 1 mM | [14][17] |
| Glycerol | 10% | [14][17] |
| Paclitaxel (Stabilizer) | 1-10 µM | [5][14][16] |
| Nocodazole (Inhibitor) | 1-10 µM | [12][14] |
| Colchicine (Inhibitor) | 1-10 µM | [5] |
| 2-(2-hydroxyphenyl)quinazolin-4(1H)-one | To be determined (e.g., 0.1 - 100 µM) |
Troubleshooting and Self-Validation
| Issue | Possible Cause | Solution |
| No polymerization in vehicle control | Inactive tubulin, degraded GTP, incorrect temperature | Use fresh aliquots of tubulin and GTP. Ensure the plate reader is at 37°C. |
| High background signal | Compound auto-fluorescence/absorbance | Run a control with the compound in buffer without tubulin and subtract the background. |
| Inconsistent replicates | Pipetting errors, temperature fluctuations | Use calibrated pipettes. Ensure all additions are made quickly and the plate is transferred to the reader promptly. |
| No effect from control compounds | Incorrect concentration, degraded controls | Prepare fresh dilutions of control compounds. Verify their activity. |
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the effects of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one on tubulin polymerization. By carefully controlling experimental variables, including appropriate controls, and systematically analyzing the kinetic data, researchers can elucidate the mechanism of action of this compound and assess its potential as a novel microtubule-targeting agent. Given the precedent set by other quinazolinone derivatives, it is plausible that 2-(2-hydroxyphenyl)quinazolin-4(1H)-one may act as an inhibitor of tubulin polymerization, a hypothesis that can be rigorously tested using the described methodologies.
References
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]
- Chapin, S. J., & Bulinski, J. C. (1994). Cellular assay for microtubule-based drug activity. Current protocols in cell biology, Chapter 13, Unit 13.6.
-
Hölzel Diagnostika. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Absorbance Based). Retrieved from [Link]
-
Interchim. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Retrieved from [Link]
- Bodakuntla, S., Jijumon, A. S., Janke, C., & Magiera, M. M. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of visualized experiments : JoVE, (175), 10.3791/61826.
- Al-Ostath, S., Al-Qatamin, R., & Al-Qirim, T. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 643.
- Zhu, H., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Chemical Genomics, 8, 17–25.
- Bane, S., & Boltersdorf, T. (2012). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In Methods in Molecular Biology (Vol. 876, pp. 245–261). Humana Press.
- Sakoff, J. A., et al. (2017). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 8(10), 1084–1100.
- Li, Y., et al. (2023). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 8(1), 1-13.
- Aly, M. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7896.
- Monteiro, A., et al. (2024). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(1), 445.
- Wang, Y., et al. (2024). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. European Journal of Medicinal Chemistry, 270, 116345.
- Kumar, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(15), 11333–11354.
- Zhang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 29(3), 677.
- Xu, S., et al. (2024). Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. European Journal of Medicinal Chemistry, 275, 116766.
- BeyondSpring. (2020). Novel Tubulin-Targeting Therapies Make Headway. OncLive.
- Esteves, M., et al. (2024). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Molecules, 30(16), 3314.
- Traj, P., et al. (2023). Investigation of the Antineoplastic Effects of 2-(4-Chlorophenyl)-13α-Estrone Sulfamate against the HPV16-Positive Human Invasive Cervical Carcinoma Cell Line SiHa. International Journal of Molecular Sciences, 24(8), 7545.
- Fassihi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20098.
- Gomha, S. M., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian journal of pharmaceutical research : IJPR, 14(Suppl), 133–146.
- Zhu, H., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
- Kamal, A., et al. (2016). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 21(9), 1184.
- Reyes-Alcaraz, A., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2634.
- Cheng, S., et al. (2021). A review of research progress of antitumor drugs based on tubulin targets. Translational Cancer Research, 10(7), 3535–3551.
- Al-Suhaibani, S. S., & Al-Salahi, R. (2020). Synthesis, Characterization, and Biological Evaluation of 2-(p-Nitrophenyl)quinazolin-4(3H)-one Derivatives. Russian Journal of Organic Chemistry, 56(8), 1455-1461.
- Reyes-Alcaraz, A., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International journal of molecular sciences, 24(3), 2634.
- Akhmedova, N., Elmuradov, B., & Saitkulov, F. (2024). OPTIMAL SYNTHESIS METHODS AND BIOLOGICAL ACTIVITY STUDY OF 2-(4-NITROPHENIL)QUINAZOLIN-4-ONE. Multidisciplinary Journal of Science and Technology, 6(2).
- Monteiro, A., et al. (2024). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(1), 445.
Sources
- 1. onclive.com [onclive.com]
- 2. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]
- 3. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 5. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. maxanim.com [maxanim.com]
- 16. Tubulin polymerization assay using >99% pure tubulin - fluorescence based (BK011P) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Drug Resistance to Quinazolinone-Based Anticancer Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based anticancer agents. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of drug resistance. Our goal is to empower you with the scientific rationale and practical methodologies to overcome experimental hurdles and accelerate your research.
Introduction: The Challenge of Quinazolinone Resistance
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with many targeting key signaling molecules like the epidermal growth factor receptor (EGFR).[1][2][3] These inhibitors have shown remarkable efficacy in various cancers, particularly non-small cell lung cancer (NSCLC).[4] However, the development of drug resistance is a major clinical and research challenge, limiting the long-term effectiveness of these therapies.[5][6] Understanding and overcoming this resistance is paramount. This guide will delve into the common mechanisms of resistance and provide actionable strategies for your laboratory experiments.
Troubleshooting Guide: Addressing Experimental Roadblocks
This section is structured to address specific problems you may encounter during your in vitro or in vivo experiments.
Problem 1: Decreased Sensitivity or Acquired Resistance in Cell Lines After Initial Treatment
You've treated your cancer cell line with a quinazolinone-based agent, and after an initial response, the cells have resumed proliferation. This suggests the development of acquired resistance.
Causality and Investigation Workflow
Acquired resistance to quinazolinone EGFR inhibitors often arises from genetic or epigenetic alterations within the cancer cells. The primary suspects are on-target modifications (mutations in EGFR) or the activation of bypass signaling pathways.
Experimental Protocol: Identifying the Resistance Mechanism
-
Sequence the Target Gene (e.g., EGFR):
-
Rationale: To identify secondary mutations that prevent drug binding. The most common is the T790M "gatekeeper" mutation in EGFR, which increases the enzyme's affinity for ATP, outcompeting the inhibitor.[4][5] Other mutations like C797S, L718Q, and L844V have also been reported.[7][8]
-
Methodology:
-
Isolate genomic DNA or RNA from both your resistant and parental (sensitive) cell lines.
-
Perform PCR to amplify the coding region of the target gene.
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS) for more comprehensive coverage.
-
Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations.
-
-
-
Assess Activation of Bypass Signaling Pathways:
-
Rationale: Cancer cells can activate alternative survival pathways to circumvent the inhibited target. A common bypass mechanism in EGFR-inhibitor resistance is the amplification and activation of the MET receptor tyrosine kinase.[9][10][11]
-
Methodology (Western Blotting):
-
Lyse the resistant and parental cells to extract total protein.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phosphorylated (activated) forms of key bypass pathway proteins (e.g., p-MET, p-AKT, p-ERK).
-
Use corresponding total protein antibodies as loading controls.
-
An increase in the phosphorylated form of a protein in the resistant cells indicates the activation of that pathway.
-
-
Workflow for Investigating Acquired Resistance
Caption: Workflow for identifying the mechanism of acquired resistance.
Problem 2: High Intrinsic Resistance in a New Cell Line
You are screening a new cancer cell line, and it shows little to no response to your quinazolinone-based agent, even at high concentrations.
Causality and Investigation
Intrinsic resistance can be due to pre-existing factors in the cancer cells, such as high levels of drug efflux pumps or an epithelial-to-mesenchymal transition (EMT) phenotype.
Experimental Protocol: Assessing Intrinsic Resistance Factors
-
Evaluate Drug Efflux Pump Expression and Activity:
-
Rationale: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[12][13][14]
-
Methodology (qRT-PCR and Functional Assays):
-
qRT-PCR: Isolate RNA from the cell line and perform quantitative real-time PCR to measure the mRNA expression levels of ABCB1 and ABCG2. Compare these levels to a known sensitive cell line.
-
Functional Assay (e.g., Calcein-AM Assay): Calcein-AM is a non-fluorescent substrate of MDR1 that becomes fluorescent upon cleavage by intracellular esterases.
-
Incubate cells with Calcein-AM in the presence and absence of your quinazolinone agent or a known inhibitor of the transporter (e.g., verapamil for MDR1).
-
Measure intracellular fluorescence using a plate reader or flow cytometer.
-
Reduced fluorescence in the absence of an inhibitor, which is restored in its presence, indicates high efflux activity.[14]
-
-
-
-
Characterize the Epithelial-to-Mesenchymal Transition (EMT) Status:
-
Rationale: EMT is a cellular program where epithelial cells acquire mesenchymal characteristics. This transition is associated with increased drug resistance.[15][16][17]
-
Methodology (Immunofluorescence or Western Blot):
-
Assess the expression of key EMT markers.
-
Epithelial markers: E-cadherin, Cytokeratins.
-
Mesenchymal markers: Vimentin, N-cadherin, Snail, Slug.
-
A phenotype of low epithelial markers and high mesenchymal markers suggests an EMT state.
-
-
Strategies to Overcome Intrinsic Resistance
| Resistance Mechanism | Proposed Strategy | Rationale |
| High ABC Transporter Expression | Co-treatment with an ABC transporter inhibitor (e.g., tariquidar).[18] | Block the efflux of the quinazolinone agent, increasing its intracellular concentration. |
| EMT Phenotype | Combination with an EMT inhibitor (e.g., targeting TGF-β or other EMT-inducing pathways). | Revert the mesenchymal phenotype to a more drug-sensitive epithelial state.[16] |
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of resistance to quinazolinone-based EGFR inhibitors?
A: The primary mechanisms can be broadly categorized into:
-
On-target alterations: Secondary mutations in the EGFR kinase domain, such as T790M, which hinder the binding of first and second-generation inhibitors.[4][5]
-
Bypass signaling: Activation of alternative signaling pathways like MET, HER2, or AXL, which provides the cell with alternative survival signals.[9][10]
-
Increased drug efflux: Overexpression of ABC transporters that pump the drug out of the cell.[12][13]
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) are associated with a more resistant state.[16][19]
-
Histological transformation: In some cases, the cancer can transform into a different subtype, such as small cell lung cancer, which is not dependent on EGFR signaling.
Q2: How can I overcome T790M-mediated resistance in my cell line?
A: The T790M mutation is a common resistance mechanism to first-generation EGFR inhibitors like gefitinib and erlotinib. The most effective strategy is to switch to a third-generation irreversible inhibitor, such as osimertinib, which is specifically designed to be effective against EGFR with the T790M mutation.[4]
Q3: My resistant cells do not have an EGFR mutation or MET amplification. What else should I investigate?
A: If the common mechanisms have been ruled out, consider these possibilities:
-
Autophagy: Cancer cells can use autophagy as a survival mechanism under the stress of treatment.[20][21] You can investigate this by looking for markers like LC3-II conversion via Western blot. Co-treatment with an autophagy inhibitor (e.g., chloroquine) may restore sensitivity.
-
Non-coding RNAs (ncRNAs): Dysregulation of microRNAs or long non-coding RNAs can contribute to drug resistance by modulating the expression of various target genes.[22][23][24] Microarray or RNA-sequencing can be used to identify differentially expressed ncRNAs.
-
Drug inactivation: Although less common for this class of drugs, cellular metabolism could potentially inactivate the compound.
Q4: What is the principle behind using combination therapies to overcome resistance?
A: Combination therapy is based on the principle of targeting multiple vulnerabilities of the cancer cell simultaneously.[20][25] For example:
-
If resistance is due to MET amplification, combining an EGFR inhibitor with a MET inhibitor (e.g., crizotinib or capmatinib) can block both pathways.[10][11][26]
-
Combining a quinazolinone agent with a cytotoxic chemotherapy drug can target different cellular processes, making it harder for the cancer cell to develop resistance to both.
-
The goal is to achieve a synergistic effect where the combined treatment is more effective than the sum of the individual treatments.
Q5: What are dual-target inhibitors and how do they address resistance?
A: Dual-target inhibitors are single molecules designed to inhibit two different targets involved in cancer progression or resistance. For example, researchers are developing novel quinazolinone derivatives that can simultaneously inhibit both EGFR and c-Met.[9] This approach has the potential to be more effective than combination therapy by ensuring that both targets are inhibited within the same cell and may have a more favorable pharmacokinetic profile.
Signaling Pathways in Quinazolinone Resistance
Caption: Key signaling pathways involved in resistance to EGFR-targeted quinazolinones.
Conclusion
Overcoming drug resistance to quinazolinone-based anticancer agents is a multifaceted challenge that requires a systematic and evidence-based approach. By understanding the underlying molecular mechanisms and employing the appropriate experimental strategies, researchers can effectively troubleshoot resistance in their models and contribute to the development of more durable and effective cancer therapies. This guide provides a starting point for your investigations, and we encourage you to consult the cited literature for more detailed information.
References
-
Lv, Q., et al. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry, 141, 106938. [Link]
-
Yin, W., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 698. [Link]
-
Adottu, P., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09). [Link]
-
Jadhav, V., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Molecular Structure, 1311, 138244. [Link]
-
Li, Y., et al. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology, 66(1), 1. [Link]
-
Auti, P. S., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42801-42827. [Link]
-
Mihai, D. P., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(21), 13349. [Link]
-
Auti, P. S., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42801-42827. [Link]
-
Perez-Amodio, S., et al. (2021). Association of the Epithelial–Mesenchymal Transition (EMT) with Cisplatin Resistance. International Journal of Molecular Sciences, 22(16), 8420. [Link]
-
Chen, Y. C., et al. (2020). Novel quinazolinone MJ-33 induces AKT/mTOR-mediated autophagy-associated apoptosis in 5FU-resistant colorectal cancer cells. International Journal of Oncology, 58(1), 45-56. [Link]
-
Chen, Q. N., et al. (2017). Long non-coding RNAs in anti-cancer drug resistance. Oncotarget, 8(1), 1925–1936. [Link]
-
Song, P., et al. (2022). Emerging strategies to overcome resistance to third-generation EGFR inhibitors. Journal of Hematology & Oncology, 15(1), 1-22. [Link]
-
Husseini, G. A., et al. (2013). Investigation of quinazolines as inhibitors of breast cancer resistance protein (ABCG2). Bioorganic & Medicinal Chemistry, 21(24), 7791-7800. [Link]
-
Ercan, D., et al. (2012). Abstract 4832: Novel EGFR mutations that cause drug resistance to irreversible pyrimidine but not quinazoline based EGFR inhibitors. Cancer Research, 72(8_Supplement), 4832. [Link]
-
Ricciuti, B., et al. (2023). The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications. Cancers, 15(11), 3034. [Link]
-
Li, Y., et al. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death. Spandidos Publications. [Link]
-
Solvo Biotechnology. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity. Solvo Biotechnology. [Link]
-
Zhou, X., et al. (2022). Non-coding RNA in cancer drug resistance: Underlying mechanisms and clinical applications. Frontiers in Oncology, 12, 985308. [Link]
-
Kummari, L. R., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2235. [Link]
-
Chen, Y. C., et al. (2020). Novel quinazolinone MJ-33 induces AKT/mTOR-mediated autophagy-associated apoptosis in 5FU-resistant colorectal cancer cells. Spandidos Publications. [Link]
-
Shibue, T., & Weinberg, R. A. (2017). Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer. Cancers, 9(10), 1-13. [Link]
-
Li, Y., et al. (2022). Overcoming therapeutic resistance to platinum-based drugs by targeting Epithelial–Mesenchymal transition. Frontiers in Oncology, 12, 1003241. [Link]
-
Yin, W., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
Zhang, H., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
-
Szymański, J., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 634839. [Link]
-
Sarkadi, B., et al. (2006). The role of ABC transporters in drug resistance, metabolism and toxicity. Current Opinion in Drug Discovery & Development, 9(4), 476-487. [Link]
-
Kumar, S., et al. (2023). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular Structure, 1277, 134882. [Link]
-
Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(3), 40240-40244. [Link]
-
Passiglia, F., et al. (2023). Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer. Cancers, 15(19), 4756. [Link]
-
Sarkadi, B., et al. (2006). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. ResearchGate. [Link]
-
Zhang, H., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. ResearchGate. [Link]
-
Shintani, Y., et al. (2014). Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer. Yonsei Medical Journal, 55(4), 890-898. [Link]
-
Chevalier, W., et al. (2016). Inhibition or Knockdown of ABC Transporters Enhances Susceptibility of Adult and Juvenile Schistosomes to Praziquantel. PLOS Neglected Tropical Diseases, 10(10), e0005015. [Link]
-
Yin, W., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 698. [Link]
-
Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3043. [Link]
-
JoVE. (2013, September 19). Induction and Analysis of Epithelial to Mesenchymal Transition [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Mechanism of action of Quinazolinone compounds in pyroptosis, autophagy... | Download Scientific Diagram. ResearchGate. [Link]
-
MedEdOnTheGo. (2021, July 7). EGFR TKI Resistance: Targeting MET Amplification [Video]. YouTube. [Link]
-
Chen, Q. N., et al. (2017). Long non-coding RNAs in anti-cancer drug resistance. Oncotarget, 8(1), 1925-1936. [Link]
-
Sequist, L. V., et al. (2011). Acquired Resistance Mechanisms to Combination Met-TKI/EGFR-TKI Exposure in Met-Amplified EGFR-TKI-Resistant Lung Adenocarcinoma Harboring an Activating EGFR Mutation. Molecular Cancer Therapeutics, 10(4), 630-638. [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. japsonline.com [japsonline.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 13. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Association of the Epithelial–Mesenchymal Transition (EMT) with Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Overcoming therapeutic resistance to platinum-based drugs by targeting Epithelial–Mesenchymal transition [frontiersin.org]
- 18. Inhibition or Knockdown of ABC Transporters Enhances Susceptibility of Adult and Juvenile Schistosomes to Praziquantel | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oncology Reports [spandidos-publications.com]
- 22. Long non-coding RNAs in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Non-coding RNA in cancer drug resistance: Underlying mechanisms and clinical applications [frontiersin.org]
- 24. oncotarget.com [oncotarget.com]
- 25. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 26. Acquired Resistance Mechanisms to Combination Met-TKI/EGFR-TKI Exposure in Met-Amplified EGFR-TKI-Resistant Lung Adenocarcinoma Harboring an Activating EGFR Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of the Anticancer Activity of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one and Known Drugs
Introduction: The Quinazolinone Scaffold in Oncology
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] In oncology, derivatives of quinazolinone have garnered significant attention due to their diverse mechanisms of action and promising anticancer effects against a range of malignancies, including breast, lung, and pancreatic cancers.[2] Several quinazolinone-based drugs have already been successfully commercialized, underscoring the therapeutic potential of this heterocyclic system.[3] The properties and efficacy of quinazolinone derivatives are heavily influenced by the nature and position of substituents on the quinazoline ring.[2] This guide focuses on a specific derivative, 2-(2-hydroxyphenyl)quinazolin-4(1H)-one, and provides a framework for its comparative evaluation against established anticancer agents.
While direct comparative studies on 2-(2-hydroxyphenyl)quinazolin-4(1H)-one against a panel of known anticancer drugs are not extensively documented in publicly available literature, the known anticancer activities of structurally related quinazolinones provide a strong rationale for such an investigation. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to design and execute a robust comparative analysis.
Conceptual Framework for Comparative Anticancer Activity Assessment
A meaningful comparison of a novel compound's anticancer activity with that of established drugs requires a multi-faceted approach. The experimental design should not only quantify cytotoxicity but also elucidate the underlying mechanisms of action. This allows for a more nuanced understanding of the compound's potential therapeutic niche. Our proposed workflow is designed to be self-validating, with each experimental stage providing data that informs the next.
Caption: Experimental Workflow for Comparative Anticancer Analysis.
Comparative Anticancer Activity: A Data-Driven Perspective
While specific data for 2-(2-hydroxyphenyl)quinazolin-4(1H)-one is emerging, we can extrapolate potential efficacy based on published data for structurally similar quinazolinone derivatives. The following tables summarize reported IC50 values for various quinazolinone compounds against common cancer cell lines, alongside those of standard chemotherapeutic agents for comparison. This data provides a benchmark for the expected potency of novel quinazolinone derivatives.
Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of selected quinazolinone derivatives and standard drugs against various cancer cell lines.
| Compound/Drug | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| Quinazolinone Derivatives | |||||
| Quinazolinone-Glycoside Hybrid 10 | 8.10 | Not Reported | Not Reported | 6.40 | [4] |
| Quinazolinone-Glycoside Hybrid 13 | 5.70 | Not Reported | Not Reported | 3.20 | [4] |
| Imidazolone-Quinazolinone 44 | ~3x more potent than Cisplatin | Comparable to Cisplatin | ~2x less potent than Cisplatin | Not Reported | [5] |
| Standard Drugs | |||||
| Doxorubicin | ~0.05 - 0.5 | ~0.1 - 1.0 | ~0.1 - 1.0 | ~0.05 - 0.5 | [6][7] |
| Cisplatin | ~1 - 10 | ~1 - 10 | ~1 - 10 | ~1 - 10 | [5] |
| Erlotinib | 4.3 | Not Reported | Not Reported | Not Reported | [4] |
Note: The IC50 values are approximate ranges compiled from multiple sources and should be used for comparative purposes only. Actual values can vary based on experimental conditions.
Mechanisms of Action: Unraveling the "How"
Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Quinazolinone derivatives have been reported to act through various pathways, including:
-
Induction of Apoptosis: Many quinazolinones trigger programmed cell death, a key mechanism for eliminating cancer cells.[8] This is often mediated through the activation of caspase cascades.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells, often at the G2/M or G0/G1 phases.[3][9]
-
Inhibition of Tubulin Polymerization: Some quinazolinone derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[2][10]
-
Kinase Inhibition: The quinazoline scaffold is present in several approved tyrosine kinase inhibitors, and novel derivatives may also target key signaling pathways like PI3K/Akt/mTOR.[5][8]
-
HIF-1α Inhibition: Some quinazolinones have been identified as inhibitors of the hypoxia-inducible factor-1α (HIF-1α) transcription factor, which is often upregulated in cancer cells and contributes to tumor progression and drug resistance.[1]
Sources
- 1. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Antimicrobial Spectrum of 2-(2-Hydroxyphenyl)quinazolin-4(1H)-one Derivatives
In the ever-present battle against antimicrobial resistance, the quest for novel chemical scaffolds with potent and broad-spectrum activity is paramount. Among the myriad of heterocyclic compounds, the quinazolinone core has emerged as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] This guide focuses on a specific, promising subclass: 2-(2-hydroxyphenyl)quinazolin-4(1H)-one derivatives. We will delve into their antimicrobial spectrum, explore the structure-activity relationships that govern their efficacy, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
The Quinazolinone Scaffold: A Versatile Pharmacophore
Quinazolin-4(3H)-ones are bicyclic heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and, notably, antimicrobial activities.[2][3] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological profile. This inherent adaptability has made it a focal point for the development of new therapeutic agents.
Unveiling the Antimicrobial Potential of 2-(2-Hydroxyphenyl)quinazolin-4(1H)-one Derivatives
The introduction of a 2-hydroxyphenyl substituent at the 2-position of the quinazolinone core has been identified as a key structural feature for enhancing antimicrobial activity. This particular arrangement is of significant interest, with studies highlighting its potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
Structure of the Core Moiety
The fundamental structure of the compounds discussed in this guide is depicted below. Variations in the substitution pattern on both the quinazolinone and the 2-hydroxyphenyl rings play a crucial role in modulating the antimicrobial spectrum and potency.
Caption: General structure of the 2-(2-hydroxyphenyl)quinazolin-4(1H)-one scaffold.
Comparative Antimicrobial Spectrum: A Look at the Evidence
While a comprehensive side-by-side comparison of a wide array of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one derivatives with quantitative Minimum Inhibitory Concentration (MIC) data across a broad panel of microbes is still an emerging area of research, existing studies provide valuable insights into their potential.
One study by Singh et al. investigated a series of 2,3,6-trisubstituted quinazolin-4-ones, including a derivative (A-3) bearing an o-hydroxybenzaldehyde moiety, which aligns with the core structure of interest.[5] Although this study provides qualitative assessments, it suggests a broad spectrum of activity.
| Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Compound A-3 [5] | S. aureus: Not specified | P. aeruginosa: Very Good | A. niger: Excellent |
| S. pyogenes: Not specified | E. coli: Not specified | C. albicans: Not specified |
Note: The qualitative data from Singh et al. (2008) is categorized as "Excellent," "Very Good," and "Good."
This qualitative data, while not providing precise MIC values, indicates that the 2-(2-hydroxyphenyl) scaffold possesses promising activity against both Gram-negative bacteria and fungi. The "excellent" activity against Aspergillus niger is particularly noteworthy, suggesting potential applications in treating fungal infections.[5]
A Spotlight on Anti-MRSA Activity
A significant breakthrough in understanding the potential of this compound class comes from a study by Wang et al., which specifically investigated 3-(2-hydroxyphenyl)quinazolin-4-one derivatives for their activity against MRSA.[4] This research highlights the critical importance of this scaffold in addressing the challenge of antibiotic-resistant Gram-positive infections. While the specific MIC values from this publication are not detailed here, the focus of the study underscores the potent anti-MRSA activity of these derivatives, making them a priority for further investigation in the development of new antibiotics.
Structure-Activity Relationship (SAR): Decoding the Determinants of Activity
The antimicrobial efficacy of quinazolinone derivatives is intricately linked to the nature and position of various substituents on the heterocyclic ring system.[4] A thorough understanding of the Structure-Activity Relationship (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.
Caption: Conceptual overview of Structure-Activity Relationships in 2-(2-hydroxyphenyl)quinazolin-4(1H)-one derivatives.
Key SAR insights for quinazolinone derivatives include:
-
Substitution at the 2-position: The nature of the substituent at this position is a critical determinant of antimicrobial activity. The presence of the 2-hydroxyphenyl group is a key feature of the derivatives discussed here.
-
Substitution on the Quinazolinone Ring: Modifications to the benzene ring of the quinazolinone nucleus, such as the introduction of halogen atoms, can significantly influence the antimicrobial potency.
-
Substitution at the 3-position: The introduction of various aryl or alkyl groups at the N-3 position can modulate the biological activity and spectrum of the compounds.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized methods must be employed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay Workflow
Caption: Standard workflow for the broth microdilution MIC assay.
Step-by-Step Methodology
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of each 2-(2-hydroxyphenyl)quinazolin-4(1H)-one derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the diluted microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism being tested.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure turbidity.
-
Conclusion and Future Directions
The available evidence strongly suggests that 2-(2-hydroxyphenyl)quinazolin-4(1H)-one derivatives represent a promising class of antimicrobial agents. Their potential for broad-spectrum activity, combined with demonstrated potency against high-priority pathogens like MRSA, warrants further intensive investigation.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis and evaluation of a larger library of these derivatives with diverse substitution patterns are needed to generate comprehensive quantitative data (MIC values) against a wide range of bacterial and fungal pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects will be crucial for optimizing their activity and overcoming potential resistance mechanisms.
-
In Vivo Efficacy and Toxicological Studies: Promising candidates identified through in vitro screening must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one derivatives and contribute to the development of the next generation of antimicrobial drugs.
References
-
Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Murti, Y., Singh, A. K., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 73(3), 333–337. [Link]
-
Wang, Y., Kaneko, H., Yang, Y., Komamatsu, S., Nakamura, K., Sato, A., Yanai, H., Nakaminami, H., & Kitagawa, O. (2025). C–N Atropisomerism and Anti-MRSA Activity in 3-(2-Hydroxyphenyl)quinazolin-4-one Derivatives. The Journal of Organic Chemistry, 90(23), 7930-7937. [Link]
- Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
-
Al-Ostath, A., Abosheqir, O., & Ghorab, M. M. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. Molecules, 27(15), 4983. [Link]
-
Bouley, R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(11), 5249–5261. [Link]
-
Luzina, E. V., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(5), 586-595. [Link]
Sources
- 1. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Head-to-Head Comparison: 2-(2-hydroxyphenyl)quinazolin-4(1H)-one Versus Other Leading Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of fluorescence sensing and bioimaging, the demand for probes with high sensitivity, selectivity, and photostability is ever-present. Among the myriad of available fluorophores, 2-(2-hydroxyphenyl)quinazolin-4(1H)-one (HPQ) has emerged as a compelling scaffold, primarily owing to its unique Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This guide provides a comprehensive, head-to-head comparison of HPQ with other widely used classes of fluorescent probes—namely coumarins, rhodamines, and fluoresceins—offering field-proven insights and experimental data to inform your selection of the optimal tool for your research needs.
The Rise of ESIPT-Based Probes: A Paradigm Shift in Fluorescence Sensing
Traditional fluorescent probes often exhibit small Stokes shifts, leading to challenges with self-absorption and reduced signal-to-noise ratios. ESIPT-based probes, such as HPQ, circumvent this limitation through a photophysical phenomenon where an intramolecular proton transfer occurs in the excited state, resulting in a tautomeric form with a significantly red-shifted emission.[1][2] This process leads to an exceptionally large Stokes shift, minimizing spectral overlap and enhancing detection sensitivity.[1][2]
The fluorescence of HPQ is intrinsically linked to the presence of an intramolecular hydrogen bond between the phenolic proton and the quinazolinone nitrogen.[3] Perturbation of this hydrogen bond, for instance, through coordination with a metal ion or changes in the local pH environment, can modulate the ESIPT process, leading to a distinct change in the fluorescence signal. This "turn-on" or ratiometric response forms the basis of HPQ's utility as a chemosensor.
Figure 2: General workflow for the synthesis of 2-(2-hydroxyphenyl)quinazolin-4(1H)-one.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and an excess of formamide (e.g., 4 equivalents). [4]2. Heating: Heat the reaction mixture in an oil bath at 130-135 °C for approximately 2 hours. [4]The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(2-hydroxyphenyl)quinazolin-4(1H)-one.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fluorescence Titration for Metal Ion Sensing
This protocol outlines a general procedure for evaluating the response of a fluorescent probe to a metal ion. [5] Workflow:
Figure 3: Workflow for a fluorescence titration experiment.
Step-by-Step Methodology:
-
Stock Solutions: Prepare a stock solution of HPQ (e.g., 1 mM) in a suitable solvent like DMSO or acetonitrile. Prepare a stock solution of the metal salt of interest (e.g., 10 mM ZnCl₂) in an appropriate aqueous buffer (e.g., HEPES, pH 7.4).
-
Titration Series: In a series of fluorescence cuvettes, add a fixed volume of the HPQ stock solution and buffer to achieve a final probe concentration in the low micromolar range (e.g., 10 µM).
-
Analyte Addition: To each cuvette, add increasing volumes of the metal ion stock solution to achieve a range of final metal ion concentrations. Ensure the total volume in each cuvette is the same by adding the appropriate amount of buffer.
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 5-10 minutes) at a constant temperature.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This titration curve can be used to determine the binding stoichiometry, association constant (Ka), and the limit of detection (LOD).
Conclusion and Future Perspectives
2-(2-hydroxyphenyl)quinazolin-4(1H)-one and its derivatives represent a powerful class of fluorescent probes with distinct advantages, most notably their large Stokes shifts originating from the ESIPT mechanism. This feature makes them particularly well-suited for applications where minimizing background fluorescence and enhancing signal-to-noise ratios are paramount.
While traditional probes like coumarins, rhodamines, and fluoresceins offer their own strengths, such as high quantum yields and brightness, the unique photophysical properties of HPQ-based probes provide a valuable alternative for specific sensing and imaging challenges. The choice of the optimal probe will always be application-dependent, and a thorough understanding of the strengths and weaknesses of each class is essential for successful experimental design.
Future research in this area will likely focus on the development of novel HPQ derivatives with further red-shifted emissions for deep-tissue imaging, improved quantum yields, and enhanced selectivity for a wider range of analytes. The continued exploration of ESIPT-based mechanisms promises to yield even more sophisticated and powerful tools for the discerning researcher.
References
-
Zhang, X.-a., Hayes, D., Smith, S. J., Friedle, S., & Lippard, S. J. (2008). New Ditopic Fluorescent Zinc Sensor of the Zinpyr Family. Journal of the American Chemical Society, 130(47), 15788–15789. [Link]
-
Lin, W., Yuan, L., & Zhang, J. (2013). Coumarin- and Rhodamine-Fused Deep Red Fluorescent Dyes: Synthesis, Photophysical Properties, and Bioimaging in Vitro. The Journal of Organic Chemistry, 78(24), 12584–12593. [Link]
-
Schmidpeter, P. A., & H. R. (2018). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. bio-protocol, 8(19), e3034. [Link]
-
Ismatov, D. M., Turaev, A. S., & Shakhidoyatov, K. M. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]
-
Kaneti, J., Bakalova, S. M., & Antonov, L. (2013). Insights in the Photophysics of 2-[2'-hydroxyphenyl]-quinazolin-4-one isomers by DFT Modeling in the Ground S0 and Excited S1 States. Bulgarian Chemical Communications, 45(B), 69-76. [Link]
-
Wu, Z.-Y., et al. (2024). Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. Molecules, 29(10), 2288. [Link]
-
Shang, Y., et al. (2020). A coumarin-based turn-on chemosensor for selective detection of Zn(II) and application in live cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 228, 117746. [Link]
-
Khan, I., et al. (2019). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Ghoneim, M. T., et al. (2018). A Protocol to Characterize pH Sensing Materials and Systems. Advanced Materials Technologies, 3(10), 1800265. [Link]
-
Ghosh, A., et al. (2020). ESIPT Based Promising Fluorescence Sensor for Cu2+ and CN- Ions: Investigation towards Logic Gate Behaviour, Anticancer Activities and Bioimaging Application. ChemistrySelect, 5(30), 9345-9353. [Link]
-
Park, S., et al. (2012). Polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties of 2-(2-hydroxyphenyl)-4(3H)-quinazolinone. Chemistry – An Asian Journal, 7(3), 547-553. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Padalkar, V. S., & Sekar, N. (2021). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega, 6(10), 6541–6555. [Link]
-
Demchenko, A. P. (2014). Fluorescence Titration Experimenti Design. UltraScan Resources. [Link]
-
Kumar, M., & Pundir, C. S. (2019). Development of chalcone-based derivatives for sensing applications. Analytical Methods, 11(36), 4611-4631. [Link]
-
Kim, S., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Molecules, 28(4), 1684. [Link]
-
Kaczmarek, M., & Stawirej, P. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 25(1), 543. [Link]
-
Karon, K., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. International Journal of Molecular Sciences, 25(4), 2186. [Link]
-
Raposo, M. M. M., & Laia, C. A. T. (2020). Photophysical Properties of Anthracene Derivatives. Applied Sciences, 10(15), 5266. [Link]
-
Ogilby, P. R., et al. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination. Molecules, 25(18), 4141. [Link]
-
Li, L., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 875241. [Link]
-
Herzenberg, L. A., & De Rosa, S. C. (2010). Titration of Fluorochrome-Conjugated Antibodies for Labeling Cell Surface Markers on Live Cells. Current Protocols in Cytometry, 54(1), 6.29.1-6.29.9. [Link]
-
Turaev, A. S., et al. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences, 402, 05011. [Link]
-
Bio-Synthesis Inc. (2007). Alexa Fluor dyes sulfonation of coumarin rhodamine cyanine dyes. [Link]
-
O'Connor, C., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(16), 10076-10084. [Link]
-
Wang, R., et al. (2023). An ESIPT-Based Fluorescent Probe for Aqueous Cu+ Detection through Strip, Nanofiber and Living Cells. Biosensors, 13(5), 509. [Link]
-
Addgene. (n.d.). Fluorescence Titering Assay for Lentivirus. Retrieved from [Link]
-
Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. [Link]
-
Bajar, B. T., et al. (2016). The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. Physiological Reports, 4(21), e13002. [Link]
-
Aldeek, F., et al. (2015). Enhancing the physicochemical and photophysical properties of small (<2.0 nm) CdSe nanoclusters for intracellular imaging applications. RSC Advances, 5(104), 85465-85474. [Link]
-
Li, H., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(20), 11867-11880. [Link]
-
S. K. M., & S. D. (2014). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 19(12), 20590-20613. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. UltraScan Analysis Software [resources.aucsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [generis-publishing.com]
- 5. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
